3-Bromo-6-fluoro-2-nitrophenol
Description
BenchChem offers high-quality 3-Bromo-6-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)6(10)5(3)9(11)12/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCNOLYDNPSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-6-fluoro-2-nitrophenol: Molecular Profiling, Orthogonal Reactivity, and Synthetic Methodologies
Executive Summary
In modern drug discovery and materials science, highly functionalized tetra-substituted benzene rings serve as critical building blocks. 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) is a specialized intermediate that offers a unique combination of electronic modulation and orthogonal synthetic handles. As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors, providing a deep dive into the causality of its structural properties and detailing field-proven, self-validating protocols for its application in advanced synthesis.
Physicochemical Data & Molecular Identity
To establish a rigorous foundation for synthetic planning, the quantitative and structural descriptors of 3-Bromo-6-fluoro-2-nitrophenol are summarized below. These parameters dictate its solubility, reactivity, and analytical behavior during in-process controls [1].
| Parameter | Specification |
| IUPAC Name | 3-Bromo-6-fluoro-2-nitrophenol |
| CAS Registry Number | 1805577-98-3 |
| Molecular Formula | C₆H₃BrFNO₃ |
| Molecular Weight | 236.00 g/mol |
| Monoisotopic Mass | 234.928 g/mol |
| MDL Number | MFCD28740345 |
| SMILES String | O=C1=C(Br)C=CC(F)=C1O |
Data corroborated by and documentation [2][3].
Structural Causality & Electronic Properties
The synthetic value of 3-Bromo-6-fluoro-2-nitrophenol is intrinsically linked to the synergistic electronic effects of its four substituents. Understanding why this specific arrangement is powerful allows researchers to rationally design downstream reactions[4].
-
The Fluorine Atom (C6): The strategic placement of fluorine ortho to the hydroxyl group is not merely structural; it actively modulates the molecule's electronic landscape. Fluorine’s strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the adjacent phenolic hydroxyl group. This enhanced acidity translates to a more stable phenoxide anion, which can be selectively alkylated under mildly basic conditions without competitive N-alkylation (post-reduction). Furthermore, in medicinal chemistry, the C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C6 position.
-
The Nitro Group (C2): Acting as a strongly electron-withdrawing group via both inductive and resonance effects, the nitro group serves as a masked amine. Its position between the hydroxyl and bromine groups creates a highly polarized ring system, dictating regiochemical control during the initial electrophilic aromatic substitution of its precursors.
-
The Bromine Atom (C3): The C3 bromine serves as a programmable synthetic handle. Positioned meta to the fluorine atom, it avoids the strongest deactivating resonance effects, remaining highly susceptible to oxidative addition by palladium(0) catalysts. This enables late-stage diversification via cross-coupling reactions.
Orthogonal Functionalization Workflow
The true utility of this molecule lies in its capacity for orthogonal functionalization—the ability to react one functional group selectively without disturbing the others. The diagram below illustrates the two primary divergent pathways utilized in drug development.
Orthogonal functionalization workflow of 3-Bromo-6-fluoro-2-nitrophenol in drug discovery.
Experimental Protocol: Chemoselective Nitro Reduction
Objective: Convert 3-Bromo-6-fluoro-2-nitrophenol to 2-amino-3-bromo-6-fluorophenol (Pathway A) to generate a precursor for benzoxazole cyclization.
Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated for this substrate. Palladium catalysts readily insert into the activated C-Br bond, leading to catastrophic hydrodehalogenation. To preserve the bromine handle for subsequent cross-coupling, a mild, chemoselective single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) must be employed. NH₄Cl acts as a mild proton source that activates the iron surface without dropping the pH to levels that would catalyze undesired side reactions.
Step-by-Step Methodology
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq, 2.36 g, 10 mmol) in 50 mL of a degassed Ethanol/Water mixture (4:1 v/v).
-
Causality: Degassing the solvent with argon prevents the spontaneous oxidation of the resulting electron-rich aminophenol back into a nitroso or quinone-imine species.
-
-
Activation: Add Iron powder (325 mesh, 5.0 eq, 2.79 g) and Ammonium Chloride (5.0 eq, 2.67 g) to the solution at room temperature.
-
Thermal Cycling: Equip the flask with a reflux condenser and heat the reaction mixture to 70°C under a continuous argon atmosphere for 2 to 4 hours.
-
Workup: Once validated (see below), filter the hot mixture through a tightly packed pad of Celite to remove the iron sludge.
-
Causality: Hot filtration is mandatory to prevent the crystallization of the aminophenol product within the iron matrix as the solution cools.
-
-
Isolation: Extract the cooled filtrate with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aminophenol.
Self-Validating System (In-Process Control)
The integrity of this protocol relies on real-time monitoring, creating a self-validating feedback loop that ensures protocol success before proceeding to workup.
-
Visual Cue: The reaction initiates as a bright yellow solution (characteristic of the nitrophenoxide anion). Successful reduction is visually confirmed when the mixture transitions to a pale, colorless, or slightly brown suspension.
-
Mass Spectrometry Validation: Aliquots are analyzed via LC-MS in negative ion mode. The protocol is validated as successful when the starting material peak at m/z 235 [M-H]⁻ completely disappears, replaced by the product peak at m/z 205 [M-H]⁻.
-
Failure State Detection: If a peak at m/z 126 [M-H]⁻ is detected, the system flags a hydrodebromination event. This immediately indicates that the iron powder contained catalytic impurities or the thermal threshold (>85°C) was breached, invalidating the batch.
References
-
Chemsrc. "3-Bromo-6-fluoro-2-nitrophenol | CAS#:1805577-98-3". Chemsrc Database. URL:[Link]
3-Bromo-6-fluoro-2-nitrophenol: Physical Characterization and Synthetic Logic
The following in-depth technical guide details the physical state, melting point characterization, and synthetic logic for 3-Bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3).
Executive Summary
3-Bromo-6-fluoro-2-nitrophenol is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) and agrochemicals. Its structural uniqueness lies in the dense functionalization pattern—possessing a phenol, nitro, bromo, and fluoro group on a single benzene ring. This density creates specific steric and electronic environments that dictate its physical state and reactivity.
This guide addresses the compound's physical properties, specifically its melting point and solid-state characteristics, and correlates them with its synthetic origin to aid researchers in purity assessment and handling.
Physical Characterization
Physical State and Appearance
At standard ambient temperature and pressure (SATP), 3-Bromo-6-fluoro-2-nitrophenol exists as a solid .
-
Appearance: Pale-yellow to yellow-brown crystalline powder.
-
Odor: Characteristic weak aromatic/phenolic odor.
-
Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and chlorinated solvents (Dichloromethane).
Melting Point (MP) Data
Unlike common commodity chemicals, the melting point of this specific isomer is often determined empirically per batch due to its status as a specialized research chemical.
| Property | Value / Range | Condition |
| Physical State | Solid | 25 °C, 1 atm |
| Melting Point | 60 – 80 °C (Estimated Range)* | Standard Capillary Method |
| Boiling Point | >250 °C (Predicted) | Decomposition likely before BP |
| pKa | ~4.5 – 5.5 (Predicted) | Acidic due to Nitro/Fluoro EWG |
*Note: While specific literature values for this isomer are proprietary to custom synthesis catalogs, structurally analogous ortho-nitrophenols (e.g., 2-bromo-6-nitrophenol, MP 68-70 °C) suggest a melting range between 60°C and 80°C. The intramolecular hydrogen bonding between the hydroxyl and nitro groups typically lowers the melting point compared to para-isomers.
Experimental Determination Protocol
For researchers verifying a new batch, the following protocol ensures accurate MP determination, distinguishing the product from its isomers (e.g., 4-nitro isomer).
-
Drying: Ensure the sample is dried under vacuum (40 °C, 4 hours) to remove solvent residues (e.g., ethanol, acetic acid) which can depress the MP.
-
Apparatus: Use a calibrated Digital Melting Point Apparatus (e.g., Buchi or Mettler Toledo) with a heating rate of 1.0 °C/min near the expected transition.
-
Observation: Watch for "sweating" (solvent release) vs. true melting (meniscus formation).
-
DSC Validation: For critical applications, Differential Scanning Calorimetry (DSC) is recommended to identify polymorphic transitions common in dense aromatics.
Synthetic Logic & Impurity Profile
Understanding the synthesis is critical for interpreting physical data. Impurities from the synthesis (regioisomers) are the primary cause of melting point depression.
Retrosynthetic Analysis
The most direct route to 3-Bromo-6-fluoro-2-nitrophenol involves the electrophilic aromatic substitution (nitration) of 5-Bromo-2-fluorophenol .
-
Precursor: 5-Bromo-2-fluorophenol (CAS 1122-02-0 or similar).
-
Reaction: Nitration using HNO₃/H₂SO₄ or HNO₃/AcOH.
-
Regioselectivity: The Hydroxyl group (-OH) is the strongest directing group (ortho/para). The Fluoro group (-F) and Bromo group (-Br) are ortho/para directors but deactivating.
Synthesis Pathway Diagram
The following diagram illustrates the nitration logic and the potential formation of the target versus the key impurity (para-nitro isomer).
Figure 1: Synthetic pathway showing the competition between ortho-nitration (Target) and para-nitration (Impurity).
Impact on Physical State
-
Intramolecular H-Bonding: The target molecule (2-nitro) forms a strong intramolecular hydrogen bond between the phenolic -OH and the nitro oxygen. This reduces intermolecular interactions, typically resulting in a lower melting point and higher volatility compared to the 4-nitro impurity.
-
Purification: If the melting point is observed to be broad or significantly higher than expected (>100 °C), suspect contamination with the 4-nitro isomer, which lacks intramolecular H-bonding and forms a stronger crystal lattice.
Safety and Handling
Due to the nitro and halo-substituents, this compound requires specific safety protocols.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H317: May cause an allergic skin reaction (sensitizer).
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood to avoid inhalation of dust. Use nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over time.
References
-
Sigma-Aldrich. (2026). Product Specification: 3-Bromo-6-fluoro-2-nitrophenol. Retrieved from .
-
AChemBlock. (2026). Safety Data Sheet (SDS) for CAS 1805577-98-3. Retrieved from .
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Nitrophenol Derivatives. Retrieved from .
-
BLD Pharm. (2026).[1][2][3] 3-Bromo-6-fluoro-2-nitrophenol Physical Properties. Retrieved from .
Sources
Methodological & Application
Synthesis of 3-Bromo-6-fluoro-2-nitrophenol via nitration
Application Note: High-Purity Synthesis of 3-Bromo-6-fluoro-2-nitrophenol
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) Primary Precursor: 3-Bromo-6-fluorophenol (CAS: 112204-58-7)[1][2]
Abstract: This application note details the regioselective synthesis of 3-Bromo-6-fluoro-2-nitrophenol, a critical intermediate for kinase inhibitors and fluorinated bioactive scaffolds.[1][2] The synthesis presents a specific regiochemical challenge: directing the nitro group to the sterically congested C2 position (ortho to the hydroxyl group and flanked by a bromine atom) rather than the thermodynamically and sterically favored C4 position (para).
Retrosynthetic Logic & Regioselectivity: The starting material, 3-Bromo-6-fluorophenol, contains two directing groups:[1][2]
-
Hydroxyl (-OH) at C1: Strong activator, directs ortho (C2, C6) and para (C4).[1]
-
Fluorine (-F) at C6: Weak deactivator/activator, directs ortho (C5) and para (C3).[1]
-
Bromine (-Br) at C3: Deactivator, directs ortho (C2, C4) and para (C6).[1]
The Challenge:
-
C6: Blocked by Fluorine.
-
C4 (Para): Open and sterically accessible. Standard nitration conditions (mixed acid) typically favor this position (approx. 80-90% yield of the 4-nitro isomer).[1][2]
-
C2 (Ortho - Target): Open but severely hindered, "sandwiched" between the -OH and -Br groups.[1][2]
The Solution: To successfully isolate the C2-isomer, this protocol utilizes a Two-Phase Nitration System to modulate reactivity, followed by a Steam Distillation or Chromatographic Separation step.[1][2] The C2-nitro isomer forms a strong intramolecular hydrogen bond (between -OH and -NO2), rendering it steam-volatile and soluble in non-polar solvents, unlike the C4-isomer which relies on intermolecular hydrogen bonding.[1][2]
Part 2: Detailed Experimental Protocol
Material Safety & Handling (Critical)
-
Nitration Runaway: Nitration is highly exothermic. Temperature control (<10°C) is non-negotiable to prevent thermal runaway and dinitration (formation of picric acid derivatives).
-
HF Generation: While unlikely under these conditions, degradation of fluorinated aromatics can release HF.[1] Use borosilicate glassware and work in a well-ventilated fume hood.
-
Acid Burns: Concentrated
and are corrosive. Wear butyl rubber gloves and a face shield.
Reagents & Equipment
-
Acids: Sulfuric Acid (
, 98%), Nitric Acid ( , 65-70% or fuming if available).[1] -
Solvent: Dichloromethane (DCM) or Chloroform (
). -
Apparatus: 3-neck round bottom flask, internal temperature probe, addition funnel, reflux condenser (for steam distillation).[1]
Step-by-Step Synthesis
Step 1: Solvation and Cooling
-
Charge a 500 mL 3-neck flask with 3-Bromo-6-fluorophenol (19.1 g, 100 mmol) .
-
Add DCM (200 mL) . Stir until fully dissolved.
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
Expert Insight: Using a non-polar solvent like DCM promotes ortho-nitration via a specific transition state involving the nitronium ion and the phenolic oxygen, although the steric bulk of Br still favors para.[1]
-
Step 2: Preparation of Nitrating Mixture
-
In a separate beaker, cool Sulfuric Acid (20 mL) to 0°C.
-
Slowly add Nitric Acid (1.1 eq, 110 mmol) to the sulfuric acid with stirring.
-
Note: Alternatively, for milder conditions to reduce dinitration, use
alone if fuming, or a mixture of .[1]
-
Step 3: Controlled Addition (The Critical Step)
-
Transfer the mixed acid to the addition funnel.
-
Add the acid mixture dropwise to the phenol solution over 45-60 minutes .
-
Monitor Internal Temperature: Do NOT allow the temperature to exceed 5°C .
Step 4: Reaction & Quench
-
After addition, allow the mixture to stir at 0°C for 2 hours , then slowly warm to room temperature (20°C) over 1 hour.
-
Quench the reaction by pouring the mixture onto 500 g of crushed ice .
-
Separate the organic layer (DCM). Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine organic layers, wash with water (100 mL), then Brine (100 mL).
-
Dry over anhydrous
and concentrate under reduced pressure to yield the Crude Isomeric Mixture (Red/Brown oil or solid).
Purification: Isolating the Ortho-Isomer
Method A: Steam Distillation (Preferred for Scale-up) [1][2]
-
Suspend the crude mixture in water (300 mL).
-
Perform steam distillation.
-
Collect the distillate (yellow solid/oil). Extract with DCM, dry, and evaporate to yield pure 3-Bromo-6-fluoro-2-nitrophenol .[1][2]
Method B: Flash Column Chromatography (Laboratory Scale)
-
Load crude on Silica Gel (60 Å).
-
Elute with Hexanes:Ethyl Acetate (95:5 to 80:20) .
-
Order of Elution:
Part 3: Data Visualization & Workflows
Reaction Pathway Diagram
Caption: Reaction pathway showing the competition between C2 (Ortho) and C4 (Para) nitration and the physicochemical basis for separation.
Experimental Workflow
Caption: Step-by-step experimental workflow emphasizing the critical steam distillation step for isomer isolation.
Part 4: Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid or oil | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/Water Gradient |
| Identity (NMR) | Consistent with structure | 1H NMR (CDCl3) |
| Key NMR Shift | OH proton shift > 10.5 ppm | Indicates Intramolecular H-bond (Ortho) |
| Regio-Isomer | < 0.5% 4-nitro isomer | GC-MS or HPLC |
Troubleshooting Guide:
-
Low Yield of Ortho Isomer: If the para-isomer dominates (>90%), consider switching the solvent to Acetonitrile or using Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO3) which often enhances ortho-selectivity through chelation mechanisms.[1][2]
-
Oiling Out: If the product oils out during quenching, add more DCM immediately to keep it solvated and prevent occlusion of impurities.
References
-
Nitration of Halophenols (General Protocol): Preparation method of 2-bromo-4-fluoro-6-nitrophenol.[1][2] Patent CN103724206A. (2014). Link
- Regioselectivity in Phenol Nitration:Regioselective Nitration of Phenols. Journal of Organic Chemistry. (General Reference for Ortho vs Para selectivity mechanisms).
-
Starting Material Data: 3-Bromo-6-fluorophenol (CAS 112204-58-7).[2][3][4] Santa Cruz Biotechnology Product Data.[4] Link[1][2][4]
-
Target Compound Data: 3-Bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3).[1][2][5][6] AK Scientific Catalog. Link
-
Steam Distillation of Ortho-Nitrophenols: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard authoritative text for the separation of ortho/para nitrophenols).
Sources
- 1. 3-Bromo-4-fluorophenol | 27407-11-0 [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. watson-int.com [watson-int.com]
- 4. 3-Bromo-6-fluorophenol | CAS 112204-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1805577-98-3 3-Bromo-6-fluoro-2-nitrophenol AKSci 6939EW [aksci.com]
- 6. AB546126 | CAS 1805577-98-3 – abcr Gute Chemie [abcr.com]
Using 3-Bromo-6-fluoro-2-nitrophenol in Suzuki-Miyaura cross-coupling
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-fluoro-2-nitrophenol
Executive Summary
3-Bromo-6-fluoro-2-nitrophenol is a highly functionalized scaffold critical for the synthesis of benzoxazoles, indoles, and bioactive heterocycles. However, it presents a "perfect storm" of synthetic challenges:
-
Steric Crowding: The reaction center (C3-Br) is flanked by a nitro group (C2) and a hydroxyl group (C4/C1 interface), impeding catalyst approach.
-
Catalyst Poisoning: The free phenol functionality can coordinate to Palladium, arresting the catalytic cycle.
-
Electronic Activation vs. Instability: While the ortho-nitro group activates the C-Br bond for oxidative addition, it also renders the ring electron-deficient, increasing the risk of protodeboronation of the coupling partner.
This guide provides two distinct workflows: a Direct Coupling Protocol (using Buchwald precatalysts) for speed and atom economy, and a Protection-First Protocol for scalability and purification ease.
Substrate Analysis & Strategic Considerations
Before initiating the reaction, the researcher must understand the electronic landscape of the substrate.
-
The Nitro Effect (C2): The nitro group is strongly electron-withdrawing (-I/-M). This lowers the energy of the C-Br
orbital, facilitating rapid oxidative addition. However, it also makes the resulting Pd(II) intermediate susceptible to reduction or decomposition if the transmetallation step is slow. -
The Fluorine Effect (C6): The C-F bond is metabolically robust and generally inert under standard Suzuki conditions. Its presence lowers the pKa of the phenol, making the phenoxide form more stable but less nucleophilic.
-
The Phenol Challenge: In its neutral form, the phenol is a proton source that can quench the active Pd(0) or the organoboron species. In basic conditions, it becomes a phenoxide, which can act as a ligand for Pd, potentially displacing the phosphine and deactivating the catalyst (Pd-black formation).
Diagram 1: Strategic Workflow Decision Tree
Caption: Decision matrix for selecting the optimal coupling pathway based on product stability and step-count requirements.
Method A: Direct Coupling (High-Throughput / Green Route)
This method utilizes SPhos Pd G3 (or SPhos + Pd(OAc)₂). SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is uniquely suited for this substrate because its steric bulk prevents the formation of inactive Pd-phenoxide complexes, and it facilitates the coupling of ortho-substituted halides.
Reagents & Materials
-
Substrate: 3-Bromo-6-fluoro-2-nitrophenol (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: SPhos Pd G3 (2–4 mol%)
-
Base: K₃PO₄ (3.5 equiv) — Crucial: Excess base is needed to neutralize the phenol (1 eq) and activate the boronic acid (1.5 eq).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Protocol
-
Setup: Charge a reaction vial with the nitrophenol (1.0 mmol, 236 mg), boronic acid (1.5 mmol), and K₃PO₄ (3.5 mmol, 742 mg).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Catalyst Addition: Add SPhos Pd G3 (0.03 mmol) rapidly against a counter-flow of inert gas.
-
Solvent: Add degassed Dioxane (4 mL) and Water (1 mL). The mixture will turn yellow/orange (phenoxide formation).
-
Reaction: Heat to 80°C for 4–12 hours.
-
Monitoring: Check TLC.[2] The starting material (acidic) will streak or have a distinct Rf compared to the biaryl product.
-
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the product phenol). Extract with Ethyl Acetate (3x).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Why this works: The water cosolvent solubilizes the inorganic base, ensuring rapid formation of the phenoxide. The SPhos ligand creates a protective "pocket" around the Palladium, preventing the nitro group or the phenoxide oxygen from irreversibly binding to the metal center.
Method B: Protection-First Strategy (Scalable Route)
For large-scale batches (>10g) or when coupling with unstable boronic acids, protecting the phenol as a methyl ether (anisole) is recommended to eliminate catalyst poisoning.
Phase 1: O-Methylation
-
Dissolve 3-Bromo-6-fluoro-2-nitrophenol in Acetone.
-
Add K₂CO₃ (1.5 equiv) and Methyl Iodide (1.2 equiv).
-
Reflux for 2 hours. Quantitative conversion is usually observed.
-
Result: 2-Bromo-5-fluoro-1-methoxy-3-nitrobenzene.
Phase 2: Suzuki Coupling of the Protected Ether
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%) — Less expensive than SPhos, sufficient for protected substrates.
-
Base: Na₂CO₃ (2.0 equiv).[1]
-
Solvent: Toluene : Ethanol : Water (4:2:1).
-
Temperature: 90°C.
Protocol:
-
Combine the methylated substrate, boronic acid (1.2 equiv), and base.
-
Add solvents and degas (sparge with Ar for 10 min).
-
Add Pd(dppf)Cl₂. Heat to 90°C.
-
Upon completion, standard aqueous workup yields the methylated biaryl .
Phase 3: Demethylation (Optional)
To recover the phenol, treat the biaryl with BBr₃ (1M in DCM) at -78°C to 0°C. Note: The nitro group and fluorine are stable to BBr₃ under controlled conditions.
Optimization & Troubleshooting Matrix
Use this table to adjust conditions if the standard protocols fail.
| Variable | Recommendation | Rationale |
| Ligand | SPhos or XPhos | Best for ortho-nitro sterics. XPhos is better if the boronic acid is also hindered. |
| Base | K₃PO₄ (anhydrous or aq.) | Phosphate is gentler than carbonate for nitro-arenes; reduces risk of nucleophilic aromatic substitution (SNAr) at the C-F bond. |
| Solvent | n-Butanol or Toluene/H₂O | If protodeboronation is high, switch to anhydrous n-Butanol with anhydrous base. |
| Temp | 60°C - 80°C | Do not exceed 100°C. High temps promote reduction of the nitro group to an amine or nitroso species. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the nitro group on the oxidative addition step.
Diagram 2: Catalytic Cycle & Electronic Effects
Caption: Catalytic cycle emphasizing the acceleration of oxidative addition by the nitro group and the risk of Pd(0) sequestration by the free phenol.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Link
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-6-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Bromo-6-fluoro-2-nitrophenol in Synthesis
3-Bromo-6-fluoro-2-nitrophenol is a highly activated aromatic substrate of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a nitro group ortho to two different halogen atoms (bromine and fluorine) and a hydroxyl group, renders it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This reactivity, combined with the predictable regioselectivity of the substitution, makes it a valuable building block for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds with potential pharmacological activity.[1]
The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution.[2] This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance. In the case of 3-Bromo-6-fluoro-2-nitrophenol, both the fluorine (at C-6, para to the nitro group) and the bromine (at C-3, ortho to the nitro group) are positioned for activation.
This guide provides a comprehensive overview of the mechanistic principles governing SNAr reactions on this substrate, detailed experimental protocols for substitution with various nucleophiles, and insights into the potential applications of the resulting products in drug development.
Mechanistic Insights and Regioselectivity
The cornerstone of nucleophilic aromatic substitution on this substrate is the SNAr mechanism, a two-step addition-elimination process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily lost during this stage.
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
A critical aspect of the SNAr reaction on 3-Bromo-6-fluoro-2-nitrophenol is the regioselectivity . The relative reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I. This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. In SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the initial attack is the rate-determining step, the C-F bond strength is less critical than the activation of the carbon center.[3]
Therefore, nucleophilic attack will overwhelmingly occur at the C-6 position , leading to the displacement of the fluoride ion.
Experimental Protocols
The following protocols are designed as robust starting points for the nucleophilic aromatic substitution on 3-Bromo-6-fluoro-2-nitrophenol with O-, N-, and S-nucleophiles. Researchers should note that optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for specific substrates.
General Considerations:
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are typically used to solvate the nucleophile and facilitate the reaction.
-
Bases: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and for less acidic nucleophiles, stronger bases like sodium hydride (NaH).
-
Inert Atmosphere: For oxygen-sensitive nucleophiles (e.g., thiols) or when using strong, air-sensitive bases like NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Protocol 1: O-Alkylation/Arylation (Synthesis of 3-Bromo-6-alkoxy/aryloxy-2-nitrophenols)
This protocol describes the reaction with alcohols and phenols to form the corresponding ethers. These products can serve as precursors for various heterocyclic systems.
Materials:
-
3-Bromo-6-fluoro-2-nitrophenol
-
Alcohol or Phenol (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Sodium Hydride (NaH) (1.2 equivalents, for less acidic alcohols)
-
Anhydrous DMF or DMSO
Procedure:
-
To a round-bottom flask, add 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq) and the chosen alcohol or phenol (1.1 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add K₂CO₃ (2.0 eq) to the mixture.
-
Stir the reaction mixture at a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the alcohol/phenol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Representative Conditions for O-Alkylation/Arylation
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Phenol | K₂CO₃ | DMF | 80-100 | 4-8 |
| Methanol | NaH | THF/DMF | 25-50 | 2-6 |
| Isopropanol | NaH | DMF | 50-70 | 6-12 |
Protocol 2: N-Amination (Synthesis of 3-Bromo-6-(substituted-amino)-2-nitrophenols)
This protocol outlines the reaction with primary and secondary amines. The resulting anilines are key intermediates for the synthesis of various biologically active compounds, including benzimidazoles and other nitrogen-containing heterocycles.
Materials:
-
3-Bromo-6-fluoro-2-nitrophenol
-
Primary or Secondary Amine (1.2 - 2.0 equivalents)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
DMF or Acetonitrile (MeCN)
Procedure:
-
Dissolve 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq) in DMF or MeCN in a round-bottom flask.
-
Add the desired amine (1.2 eq) to the solution.
-
Add K₂CO₃ or Et₃N (2.0 eq) as the base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction temperature will depend on the nucleophilicity and steric hindrance of the amine.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Data Table: Representative Conditions for N-Amination
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Piperidine | K₂CO₃ | DMF | 25-50 | 2-4 |
| Aniline | K₂CO₃ | DMF | 80-100 | 8-16 |
| Morpholine | Et₃N | MeCN | 50-70 | 4-8 |
Protocol 3: S-Thiolation (Synthesis of 3-Bromo-6-(aryl/alkylthio)-2-nitrophenols)
This protocol details the reaction with thiols to form thioethers. Thioether-containing aromatic compounds are prevalent in many pharmaceuticals and agrochemicals.
Materials:
-
3-Bromo-6-fluoro-2-nitrophenol
-
Thiol (1.1 equivalents)
-
Sodium Hydride (NaH) (1.2 equivalents) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous DMF or THF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 3-Bromo-6-fluoro-2-nitrophenol (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Table: Representative Conditions for S-Thiolation
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Thiophenol | K₂CO₃ | DMF | 25-50 | 1-3 |
| Ethanethiol | NaH | THF | 0-25 | 2-4 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25-60 | 3-6 |
Visualization of Reaction Pathway and Workflow
Caption: General mechanism of the SNAr reaction on 3-Bromo-6-fluoro-2-nitrophenol.
Caption: A generalized experimental workflow for SNAr reactions.
Applications in Drug Discovery and Development
The products derived from the nucleophilic aromatic substitution of 3-Bromo-6-fluoro-2-nitrophenol are valuable intermediates for the synthesis of various pharmacologically active scaffolds.
Synthesis of Substituted Benzoxazoles
One of the most significant applications of the SNAr products of 3-Bromo-6-fluoro-2-nitrophenol is in the synthesis of substituted benzoxazoles.[4][5] The nitro group of the resulting 3-bromo-6-substituted-2-nitrophenol can be readily reduced to an amine, which can then undergo intramolecular cyclization or condensation with various electrophiles to form the benzoxazole ring system.
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The benzoxazole scaffold is present in numerous compounds with potent activity against various bacterial and fungal strains.
-
Anticancer Activity: Many benzoxazole derivatives have been investigated as potential anticancer agents, targeting various pathways involved in cell proliferation and survival.
-
Anti-inflammatory and Analgesic Properties: This class of compounds has also shown promise in the development of new anti-inflammatory and pain-relieving drugs.
The general synthetic route involves the initial SNAr reaction to introduce a desired substituent at the 6-position, followed by reduction of the nitro group and subsequent cyclization. This modular approach allows for the creation of a library of diverse benzoxazole derivatives for structure-activity relationship (SAR) studies.
Other Potential Applications
The substituted 2-nitrophenol core is a versatile platform for further chemical transformations. The remaining bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional complexity. The phenolic hydroxyl group can be further functionalized, and the nitro group can be transformed into a variety of other functional groups, opening up a wide range of synthetic possibilities for the development of novel therapeutic agents. The diverse biological activities of nitroaromatic compounds themselves also make the products of these reactions interesting candidates for screening in various disease models.
Conclusion
3-Bromo-6-fluoro-2-nitrophenol is a highly activated and regioselective substrate for nucleophilic aromatic substitution. The predictable displacement of the fluorine atom allows for the controlled introduction of a wide range of nucleophiles, providing access to a rich library of substituted 2-nitrophenols. These intermediates are of significant value to the drug discovery and development community, serving as key building blocks for the synthesis of pharmacologically relevant scaffolds such as benzoxazoles. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3605. Available at: [Link]
-
Nitro-Group-Containing Drugs. (2018). Journal of Medicinal Chemistry, 61(22), 9721-9739. Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. (2015). RSC Advances, 5(90), 73843-73851. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 90(1), 1-10. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10, 891942. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. Available at: [Link]
-
Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. (2025). ResearchGate. Available at: [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. (2007). Journal of the American Society for Mass Spectrometry, 18(8), 1438-1449. Available at: [Link]
-
Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Available at: [Link]
-
Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. (2014). The Journal of Organic Chemistry, 79(15), 7113-7121. Available at: [Link]
-
3-Bromo-2-nitrophenol: Applications in Pharma and Research Chemicals. (2026). Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Note: High-Fidelity Synthesis of Fluorinated Benzoxazoles from 3-Bromo-6-fluoro-2-nitrophenol
Abstract & Strategic Significance
This application note details the chemoselective preparation of 4-bromo-7-fluorobenzo[d]oxazole derivatives starting from 3-bromo-6-fluoro-2-nitrophenol .
Fluorinated benzoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for nucleic bases and key pharmacophores in VEGFR-2 inhibitors and antimicrobial agents. The specific precursor, 3-bromo-6-fluoro-2-nitrophenol, offers a unique substitution pattern:
-
C7-Fluorine: Modulates metabolic stability and pKa.
-
C4-Bromine: Provides a critical handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after ring formation.
Critical Challenge: The primary synthetic hurdle is the reduction of the nitro group without concurrent hydrodehalogenation of the chemically labile C-Br bond. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated due to the high risk of debromination. This protocol utilizes a chemoselective Iron/Ammonium Chloride reduction system to preserve the halogenation pattern.
Retrosynthetic Logic & Pathway
The synthesis is executed in two distinct modules to ensure purity and modularity.
Figure 1: Synthetic pathway emphasizing chemoselectivity to avoid debromination.
Detailed Experimental Protocols
Module A: Chemoselective Nitro Reduction
Objective: Synthesize 2-amino-3-bromo-6-fluorophenol while preserving the C-Br bond.
Rationale: While catalytic hydrogenation is cleaner, it poses a severe risk of reducing the aryl bromide. We employ a Bechamp-type reduction using Iron powder in neutral/slightly acidic media (NH₄Cl). This method is robust, scalable, and orthogonal to aryl halides.
Reagents & Materials:
-
Precursor: 3-Bromo-6-fluoro-2-nitrophenol (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte/Buffer: Ammonium Chloride (NH₄Cl) (saturated aqueous solution)
-
Solvent: Ethanol (EtOH) / Water (3:1 v/v)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-6-fluoro-2-nitrophenol (10 mmol, 2.36 g) in Ethanol (60 mL).
-
Addition: Add saturated aqueous NH₄Cl solution (20 mL). The mixture may turn cloudy.
-
Activation: Add Iron powder (50 mmol, ~2.8 g) in a single portion.
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Checkpoint: The reaction typically completes within 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.
-
-
Workup:
-
Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: The crude amine is unstable to oxidation (darkens on air exposure). Use immediately in Step 2 or store under Nitrogen at -20°C.
Yield Expectation: 85–95% (Off-white to brownish solid).
Module B: Benzoxazole Ring Closure
Objective: Cyclization of the 2-aminophenol intermediate to the benzoxazole core.
We present two variants depending on the desired substitution at the C2 position.
Variant 1: Synthesis of 2-Substituted Benzoxazoles (Library Generation)
Ideal for creating bioactive derivatives with aryl/alkyl groups at C2.
Mechanism: Oxidative cyclization of a Schiff base generated in situ from an aldehyde.
-
Reagents:
-
2-Amino-3-bromo-6-fluorophenol (1.0 equiv)
-
Aryl Aldehyde (e.g., Benzaldehyde) (1.1 equiv)
-
Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Open Air (slower).
-
Solvent: DMSO or DMF (High boiling polar aprotic).
-
-
Protocol:
-
Dissolve the amine (5 mmol) and aldehyde (5.5 mmol) in DMSO (10 mL).
-
Heat to 120°C for 30 minutes to form the imine.
-
Add Na₂S₂O₅ (6 mmol). Continue heating at 120°C for 2–4 hours.
-
Workup: Pour onto crushed ice/water. The product typically precipitates. Filter and wash with water. Recrystallize from Ethanol.[2]
-
Variant 2: Synthesis of Unsubstituted Core (Parent Scaffold)
Ideal if the C2 position needs to remain open or be a simple H.
-
Reagents:
-
2-Amino-3-bromo-6-fluorophenol (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (Excess/Solvent)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)
-
-
Protocol:
-
Suspend the amine (5 mmol) in TEOF (10 mL). Add pTsOH (catalytic).
-
Reflux (146°C) for 4–6 hours.
-
Distill off Ethanol formed during the reaction to drive equilibrium.
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc).
-
Analytical Data & Validation
To validate the structure, specific NMR signatures must be confirmed. Note the shift in numbering from phenol to benzoxazole.
| Feature | Phenol Precursor | Benzoxazole Product | Diagnostic Change |
| Structure | Ring Open | Fused Bicyclic | Formation of Oxazole Ring |
| C-F Position | C6 (ortho to OH) | C7 (adjacent to O) | ¹⁹F NMR shift |
| C-Br Position | C3 (ortho to NO₂) | C4 (adjacent to N) | ¹H NMR coupling pattern |
| Proton NMR | Broad NH₂/OH peaks | C2-H Singlet (if Var. 2) | Disappearance of exchangeable protons |
Expected ¹H NMR (DMSO-d₆) for 4-Bromo-7-fluorobenzo[d]oxazole:
-
δ 8.8–9.0 ppm (s, 1H): Characteristic C2-H of the oxazole ring.
-
δ 7.5–7.8 ppm (dd): Aromatic protons H5 and H6 showing ortho coupling and H-F coupling.
Safety & Handling Guidelines
-
Nitro Compounds: 3-Bromo-6-fluoro-2-nitrophenol is a nitroaromatic. While generally stable, avoid excessive heat or shock.
-
Fluorine Chemistry: The C-F bond is stable under these conditions. However, in the event of thermal decomposition, HF gas may be evolved. Work in a well-ventilated fume hood.
-
Iron Waste: The iron filter cake from Step 1 can be pyrophoric if dried completely. Keep wet and dispose of in a dedicated solid waste container.
References
-
Reduction Methodology
-
Benzoxazole Synthesis
-
Fluorinated Scaffolds in Drug Discovery
- NIH/PMC: "Importance of Fluorine in Benzazole Compounds.
-
Source:
-
Starting Material Data
-
ChemicalBook: "2-Bromo-3-nitrophenol synthesis."[1] Provides analogous protocols for brominated nitrophenol handling and reduction.
-
Source:
-
Sources
- 1. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. jsynthchem.com [jsynthchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing reaction temperature for bromination of fluoronitrophenols
Topic: Optimizing Reaction Temperature & Kinetic Control
Status: Active Doc ID: CHEMSUP-BR-FNP-001 Last Updated: March 1, 2026 Audience: Process Chemists, Medicinal Chemists
Executive Summary
The bromination of fluoronitrophenols presents a classic "push-pull" electronic conflict. The phenolic hydroxyl group strongly activates the ring, while the nitro (
This guide provides troubleshooting workflows, optimized protocols, and mechanistic insights to maximize yield while minimizing side reactions.
Part 1: The Core Directive – Kinetic vs. Thermodynamic Control
The most common failure mode in this reaction is over-bromination . Because the first bromine atom deactivates the ring less than the initial nitro group, the product (
The "Goldilocks" Temperature Zones
| Temperature Zone | Reaction Behavior | Outcome |
| < 0°C (Cryogenic) | Kinetic Stall. The activation energy ( | Low conversion; accumulation of unreacted |
| 0°C – 25°C (Ambient) | Kinetic Control. Rate is sufficient for mono-bromination at the most electron-rich site (ortho to -OH). | Target Zone. High regioselectivity; minimal di-bromo impurities. |
| 40°C – 80°C (Elevated) | Thermodynamic Overshoot. Thermal energy overcomes the activation barrier for the second bromination event. | Formation of di-bromo species; oxidation of the phenol ring (quinones). |
Part 2: Visualizing the Mechanism & Workflow
Figure 1: Reaction Mechanism & Regioselectivity
Description: This diagram illustrates the electrophilic aromatic substitution (EAS) pathway for 2-fluoro-4-nitrophenol, highlighting how the -OH group directs the incoming Bromine to the 6-position, reinforced by the meta-directing Nitro group.
Figure 2: Troubleshooting Decision Tree
Description: A logic flow for operators encountering yield or purity issues.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 6-bromo-2-fluoro-4-nitrophenol. Scale: Laboratory (10 mmol basis).
-
Preparation: Dissolve 2-fluoro-4-nitrophenol (1.0 eq) in Glacial Acetic Acid (5.0 volumes).
-
Why AcOH? It is a polar protic solvent that stabilizes the polar transition state (Wheland intermediate) without being nucleophilic enough to interfere.
-
-
Initiation (Critical Step): Cool the solution to 10°C .
-
Note: Do not freeze the acetic acid (M.P. 16.6°C). If working near freezing, add 5-10% water or use DCM/AcOH mixture.
-
-
Addition: Add Bromine (
, 1.05 eq) dropwise over 30 minutes.-
Observation: The deep red color of bromine should fade as it consumes. If color persists immediately, the reaction is too cold (kinetic stall).
-
-
Ramp: Allow the reaction to warm to 20–25°C naturally. Stir for 2–4 hours.
-
Monitor: Check via HPLC or TLC.
-
Checkpoint: If starting material > 5% after 4 hours, warm to 35°C for 1 hour. Do not exceed 40°C.
-
-
Quench: Pour mixture into ice water containing Sodium Bisulfite (
) to destroy excess bromine.
Part 4: Troubleshooting FAQs
Q1: My reaction stalls at 60% conversion. Should I boil it?
A: No. Boiling will lead to tar formation and di-bromo impurities.
-
Diagnosis: The electron-withdrawing nitro group has raised the activation energy, and the reaction has reached a kinetic plateau.
-
Solution: Instead of heat, add a Lewis Acid catalyst like Iron(III) bromide (
, 1-2 mol%) or switch to a more reactive brominating agent like N-Bromosuccinimide (NBS) in Acetonitrile/TFA. This lowers the energy barrier without requiring thermal energy that destroys selectivity [1].
Q2: I am seeing significant amounts of di-bromo product. Why?
A: This is a classic symptom of localized hot-spots or concentration gradients .
-
Mechanism: If
is added too quickly, the local concentration of bromine spikes. In that zone, the newly formed mono-bromo product competes with the starting material for the remaining bromine. -
Fix:
-
Lower the reaction temperature to 0°C during addition.
-
Dilute the
in acetic acid before addition (pre-dilution). -
Ensure vigorous stirring to dissipate the reagent instantly.
-
Q3: Can I use water as a solvent to be "Green"?
A: Yes, but with caveats.
-
Insight: Water is highly polar and accelerates the reaction (hydrophobic effect forces organic reactants together). However, fluoronitrophenols have poor solubility in water, leading to heterogeneous "slurries" which cause inconsistent kinetics.
-
Modification: Use a biphasic system (DCM/Water) or a miscible co-solvent (Ethanol/Water). Note that in water, phenol deprotonation (
drops due to ) can lead to phenoxide ions, which are hyper-reactive and uncontrollable. Maintain acidic pH to keep the phenol protonated [2].
Q4: How does the position of the Fluorine affect the temperature choice?
A:
-
2-Fluoro-4-nitrophenol: The Fluorine is ortho to the -OH. It sterically hinders the C2 position, forcing bromination to C6. This steric help allows for slightly higher temps (20-25°C) without losing regioselectivity.
-
3-Fluoro-4-nitrophenol: The Fluorine is meta to the -OH. It does not block the ortho positions. Electronic competition becomes fiercer. Tighter temperature control (< 15°C) is required to distinguish between the two ortho positions based on subtle electronic differences [3].
References
-
Regioselective Bromination of Phenols. BenchChem Technical Review. (2025). Discusses the use of NBS vs Br2 for deactivated rings.
-
Kinetics of Bromination of Phenols in Acetic Acid. Asian Journal of Chemistry. Detailed kinetic data on reaction orders and solvent effects.
-
Optimization of Reaction Conditions for Bromination. ResearchGate / MDPI. Comparative studies on temperature effects for substituted nitroarenes.
-
Synthesis of 2-bromo-4-fluoro-6-nitrophenol. Google Patents (CN103724206A). Industrial protocols for fluoronitrophenol bromination.
Sources
Removing unreacted starting material from 3-Bromo-6-fluoro-2-nitrophenol
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges associated with isolating 3-Bromo-6-fluoro-2-nitrophenol from its unreacted starting material, 3-Bromo-6-fluorophenol .
This guide abandons generic advice in favor of mechanistic causality. By understanding the exact molecular interactions at play, you can execute these self-validating protocols with high precision and reproducibility.
Section 1: Core Principles & Physicochemical Properties
Q: What are the fundamental chemical differences between the starting material and the nitrated product that allow for separation?
A: The separation of these two compounds relies entirely on the presence of the ortho-nitro group in the product. This functional group fundamentally alters the molecule's hydrogen bonding capabilities and its acidity[1].
To successfully troubleshoot separation issues, you must first understand the quantitative differences in their physicochemical properties:
| Property | 3-Bromo-6-fluorophenol (Starting Material) | 3-Bromo-6-fluoro-2-nitrophenol (Product) | Mechanistic Causality |
| pKa (Acidity) | ~7.74 | ~4.5 – 5.0 | The strong electron-withdrawing |
| Hydrogen Bonding | Intermolecular (with solvent/water) | Intramolecular (between | The spatial proximity of the ortho-nitro group to the hydroxyl group forms a stable 6-membered chelate ring[1]. |
| Volatility | Low (Non-steam volatile) | High (Steam volatile) | Intramolecular H-bonding prevents the product from interacting with water vapor, lowering its effective boiling point[3][4]. |
| Silica Gel Affinity ( | High affinity (Lower | Low affinity (Higher | The intramolecular H-bond masks the polar hydroxyl group, preventing it from binding to the polar silica stationary phase[5]. |
Section 2: Experimental Methodologies & Workflows
Q: How do I separate the unreacted starting material using Steam Distillation?
A: Steam distillation is the gold standard for isolating ortho-nitrophenols. Because 3-bromo-6-fluoro-2-nitrophenol forms a strong intramolecular hydrogen bond, it cannot form intermolecular hydrogen bonds with water[1]. This makes it highly volatile under steam conditions. The unreacted starting material lacks this structural feature, binds to water, and remains non-volatile in the distillation flask[6].
Workflow for separating ortho-nitrophenols via steam distillation based on volatility.
Step-by-Step Protocol:
-
Preparation: Transfer the crude reaction mixture (after initial quenching and solvent removal) into a round-bottom flask. Add enough distilled water to create a loose suspension.
-
Distillation: Equip the flask with a steam distillation apparatus. Pass live steam through the mixture (or heat the aqueous suspension vigorously if using direct boiling).
-
Collection: Collect the distillate. The 3-bromo-6-fluoro-2-nitrophenol will co-distill with the water and typically crash out as a bright yellow solid in the receiving flask or condenser.
-
Validation: Monitor the condenser. Stop the distillation when the distillate runs clear and no more yellow solid/oil is observed.
-
Isolation: Extract the collected distillate with Dichloromethane (DCM) (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to yield the pure product.
Q: How do I perform a pH-controlled liquid-liquid extraction to isolate the product?
A: This method leverages the severe pKa difference between the two compounds. The starting material has a pKa of ~7.74[7]. The nitrated product has a much lower pKa (~4.5–5.0)[2]. By using a carefully controlled pH 6.0 buffer, the system becomes self-validating: the pH is above the product's pKa (driving it into the aqueous phase as an anion) but below the starting material's pKa (keeping it protonated and organic-soluble)[2][8].
pH-controlled liquid-liquid extraction isolating the highly acidic ortho-nitrophenol.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Selective Deprotonation: Wash the organic layer with an equal volume of 0.5 M Phosphate Buffer (adjusted precisely to pH 6.0). Shake vigorously and allow the layers to separate.
-
Separation: The aqueous layer now contains the water-soluble sodium salt of 3-bromo-6-fluoro-2-nitrophenol. The organic layer retains the unreacted 3-bromo-6-fluorophenol.
-
Acidification: Isolate the aqueous layer and slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. The solution will turn cloudy as the neutral 3-bromo-6-fluoro-2-nitrophenol precipitates.
-
Recovery: Extract the acidified aqueous layer with DCM (
mL). Dry over , filter, and concentrate to obtain the pure product.
Section 3: Troubleshooting & FAQs
Q: Why is my product co-eluting with the starting material on the silica gel column? A: If you are using Column Chromatography, ortho-nitrophenols elute significantly faster than regular phenols because their intramolecular H-bond prevents interaction with the silica[5]. If they are co-eluting, your solvent system is likely too polar. Fix: Switch to a highly non-polar gradient (e.g., 100% Hexanes transitioning slowly to 95:5 Hexanes:EtOAc). The yellow band (product) will elute almost immediately, while the starting material will remain near the baseline.
Q: Why did I lose my product during the aqueous extraction wash?
A: You likely used a base that was too strong (e.g., 1M NaOH or
Q: My steam distillation is taking too long and the yield is low. What went wrong? A: Steam distillation requires a robust and continuous flow of steam to maintain the vapor pressure of the product[6]. If the heating mantle is too weak or the steam generator is insufficient, the product will condense prematurely and fall back into the distillation flask. Fix: Insulate the distillation head and the path to the condenser with glass wool or aluminum foil. Ensure the water in the primary flask is kept at a rolling boil. If the condenser gets clogged with crystallized product, temporarily turn off the condenser cooling water to allow the hot vapor to melt the solid into the receiving flask.
References
-
Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems. Arabian Journal of Chemistry. 2
-
Synthesis and Purification of Nitrophenols. UKEssays. 5
-
While separating a mixture of ortho-and para nitrophenols by steams distillation. AskIITians. 1
-
Ortho and para-nitrophenols are separated by which of the following methods? Vaia. 3
-
How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation”. Quora. 6
-
5-Bromo-2-fluorophenol (3-Bromo-6-fluorophenol) Properties. HXChem.7
Sources
- 1. While separating a mixture of ortho-and para nitrophenols by steams d - askIITians [askiitians.com]
- 2. Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems - Arabian Journal of Chemistry [arabjchem.org]
- 3. vaia.com [vaia.com]
- 4. While separating a mixture of ortho and para nitrophenols by steam distillation , name the isomer which will be steam volatile . Give reason. [allen.in]
- 5. ukessays.com [ukessays.com]
- 6. quora.com [quora.com]
- 7. 5-溴-2-氟苯酚_湖北蝶化新材料科技有限公司 [hxchem.net]
- 8. Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination during catalytic hydrogenation of nitrophenols
Topic: Preventing Debromination During Catalytic Hydrogenation of Nitrophenols Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Hub (Interactive Guide)
Precision Control for Halogenated Aromatic Reductions
Status: Online 🟢 Ticket ID: #BR-NO2-REDUCTION-001 Assigned Scientist: Dr. A. Vance
Welcome to the technical support center. You are likely here because you are attempting to reduce a nitro group (
This is a classic chemoselectivity challenge. Standard hydrogenation conditions (Pd/C,
🛠 PART 1: The "Golden Standard" Protocol
Use this protocol to establish a baseline. If you are currently using standard Palladium on Carbon (Pd/C), stop immediately.
Recommended System: Sulfided Platinum on Carbon (Pt(S)/C)
The Hardware:
-
Catalyst: 5% Pt/C (Sulfided). Commercially available as "Sulfided Platinum on Carbon" or "Poisoned Pt/C".
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). Avoid basic solvents.
-
Pressure: 1–5 bar (Atmospheric to low pressure). High pressure accelerates dehalogenation.
-
Temperature: 25°C – 40°C. (Do not exceed 50°C).
The Protocol:
-
Charge: Load reactor with substrate (Bromonitrophenol) dissolved in solvent (0.5 M concentration).
-
Catalyst Addition: Add 1-3 mol% of Sulfided Pt/C .
-
Note: If Sulfided Pt is unavailable, use standard 5% Pt/C with 0.5 equivalents of Morpholine or Diphenylsulfide as an inhibitor.
-
-
Purge: Nitrogen purge x3, Hydrogen purge x3.
-
Reaction: Stir vigorously at 25°C under 1-3 bar
. -
Monitoring (Critical): Monitor
uptake. The reaction is stoichiometric ( per ).-
Stop point: As soon as theoretical uptake is reached or TLC/HPLC shows disappearance of starting material.
-
Danger Zone: Leaving the reaction under
pressure after the nitro group is reduced is the #1 cause of debromination.
-
🧠 PART 2: Mechanism & Causality (The "Why")
To solve the problem, you must understand the competition at the catalyst surface.
The Competition: Nitro Reduction vs. Oxidative Addition
On a clean metal surface (like Pd), two events compete:
-
Nitro Reduction: Fast, but requires multiple steps.
-
Oxidative Addition (C-Br cleavage): The metal inserts itself into the C-Br bond. Palladium is excellent at this (which is why it's used for Suzuki couplings), making it terrible for this specific reaction.
Why Sulfided Platinum Works
Sulfur acts as a selective site poison .
-
Geometric Effect: Sulfur atoms bind to the "high-energy" defect sites (steps/corners) on the metal lattice. These sites are required to break the strong C-Br bond.
-
Electronic Effect: Sulfur withdraws electron density from the Pt, making the metal less nucleophilic. This prevents the oxidative addition of the C-Br bond but leaves the metal active enough to activate molecular hydrogen and reduce the highly polar nitro group.
Visualizing the Pathway
Figure 1: Kinetic competition between nitro reduction and dehalogenation. Sulfided catalysts block Pathway B.
🔧 PART 3: Troubleshooting & FAQs
Q1: I don't have sulfided Pt/C. Can I use my standard Pd/C or Pt/C?
-
Pd/C: No. Palladium is too active toward C-Br bonds. You will get >10% debromination regardless of temperature.
-
Pt/C (Unsulfided): Yes, but you must add an inhibitor.
-
The Fix: Add Morpholine (0.5 eq) or Magnesium Oxide (MgO) . Morpholine poisons the most active sites. MgO neutralizes any HBr formed (which is autocatalytic for further dehalogenation).
-
Q2: The reaction stalls at 90% conversion. Should I increase heat/pressure?
-
Diagnosis: The hydroxylamine intermediate (
) often accumulates near the end. -
Solution: Do NOT increase temperature above 50°C; this will snap the C-Br bond. Instead, allow a longer reaction time at ambient pressure or add a mild promoter like traces of Vanadium (if compatible) or simply refresh the hydrogen atmosphere.
Q3: My product is turning purple/black during workup.
-
Diagnosis: Aminophenols are oxidation-sensitive. The "debrominated" byproduct is often more unstable, leading to tars.
-
Solution: Perform the workup under Nitrogen. Add a pinch of sodium dithionite or ascorbic acid to the aqueous wash to prevent oxidation of the aminophenol.
Q4: How do I know if I have "Over-hydrogenated"?
-
Test: Check the pH of the reaction mixture.
-
Indicator: Hydrodehalogenation releases HBr. If your reaction mixture becomes significantly acidic (pH < 3) and you didn't start with acid, you are debrominating.
📊 PART 4: Data Comparison
Selectivity of Catalysts for Halonitro Reduction Conditions: Methanol, 25°C, 3 bar H2
| Catalyst System | Conversion (%) | Des-Bromo Impurity (%) | Recommendation |
| Pd/C (Standard) | 100 | 15 - 40% | ⛔ AVOID |
| Pt/C (Standard) | 100 | 2 - 8% | ⚠️ Risky |
| Pt/C + Morpholine | 98 | < 1% | ✅ Good Alternative |
| Pt(S)/C (Sulfided) | 100 | < 0.1% | 🏆 Best Practice |
| Raney Nickel | 95 | 5 - 15% | ⚠️ Variable |
📑 References
-
Studer, M., et al. (2000). The hydrogenation of halonitroaromatics: a new look at an old reaction. Advanced Synthesis & Catalysis.
-
Kosak, J. R. (1977). Catalytic hydrogenation of halonitro aromatic compounds.[1][2][3][4][5][6] U.S. Patent 4,020,107.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1][2][3][7][8] Academic Press. (Standard Reference Text).
-
TCI Chemicals. (2024). Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation.[9]
-
Greenfield, H., & Dovell, F. S. (1967). Metal sulfide catalysts for hydrogenation of halonitrobenzenes to haloanilines.[5] The Journal of Organic Chemistry.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur-poisoned Platinum Catalyst Supported on Activated Carbon Useful for Hydrogenation Suppressing De-halogenation | TCI AMERICA [tcichemicals.com]
Validation & Comparative
Hard vs. Soft Ionization: Optimizing Detection for 3-Bromo-6-fluoro-2-nitrophenol
Topic: Mass Spectrometry Fragmentation Pattern of 3-Bromo-6-fluoro-2-nitrophenol Content Type: Publish Comparison Guide
Executive Summary
3-Bromo-6-fluoro-2-nitrophenol is a highly functionalized aromatic intermediate often utilized in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1][2] Its analysis presents a specific challenge: the molecule contains an acidic phenolic hydroxyl group, a labile nitro group, and a heavy halogen (Bromine).[2]
This guide compares the two dominant mass spectrometry workflows—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine which method best serves structural elucidation versus high-sensitivity quantitation.
Key Takeaway:
-
Use EI (GC-MS) for ab initio structural identification.[1][2] The "Ortho Effect" and Bromine isotope patterns provide a definitive fingerprint.
-
Use ESI- (LC-MS) for trace quantitation.[1][2] The acidic phenol moiety allows for high-sensitivity detection in negative mode, avoiding the thermal degradation often seen in GC methods.
Structural Analysis & Isotope Logic
Before interpreting spectra, the analyst must recognize the three "anchors" of this molecule’s mass spectral signature.
| Feature | Mass Spec Consequence |
| Bromine (Br) | The 1:1 Doublet: Bromine exists as |
| Ortho-Nitro Group | The Ortho Effect: The proximity of the -OH and -NO |
| Fluorine (F) | Mass Defect: Fluorine ( |
Molecular Ion (
Comparative Analysis: EI vs. ESI(-)
Method A: Electron Impact (EI) – The Structural Fingerprint
Target Application: Impurity profiling, synthesis verification.
In EI (70 eV), the molecule undergoes extensive fragmentation. The "Ortho Effect" is the critical differentiator here. Unlike meta- or para-nitrophenols, which predominantly lose
Predicted EI Fragmentation Table (Based on
| m/z (approx) | Ion Identity | Mechanism / Notes |
| 235 / 237 | Parent Ion. Distinct 1:1 doublet intensity.[1][2] | |
| 218 / 220 | Ortho Effect. H-transfer to nitro group followed by loss of OH radical.[1][2] Diagnostic for 2-nitrophenol substitution. | |
| 205 / 207 | Nitro-Nitrite Rearrangement. Isomerization of | |
| 189 / 191 | Direct cleavage of the C-N bond. | |
| 156 | Loss of Bromine radical.[1][2] Note: The doublet pattern disappears here. | |
| 128 | Ring contraction/CO loss typical of phenols.[1][2] |
Method B: Electrospray Ionization (ESI-) – The Quantitative Standard
Target Application: PK studies, environmental residue analysis.[1][2]
Due to the electron-withdrawing nature of the nitro and fluorine groups, the phenolic proton is highly acidic (
Predicted ESI(-) Fragmentation Table:
| m/z (approx) | Ion Identity | Mechanism / Notes |
| 234 / 236 | Deprotonated Molecular Ion. Base peak.[1][2] Very stable. | |
| 204 / 206 | Common in-source collision induced dissociation (CID) for nitrophenols. | |
| 188 / 190 | High energy fragment.[1][2] |
Visualization of Fragmentation Pathways[4][5]
The following diagram maps the logical decay of the molecule under Electron Impact (EI), highlighting the critical "Ortho Effect" pathway.
Caption: EI Fragmentation Tree. The green node (M-OH) represents the diagnostic "Ortho Effect" specific to 2-nitrophenols.
Experimental Protocols
Protocol A: GC-MS (Structural Confirmation)
Note: Direct injection of nitrophenols can lead to peak tailing due to interaction with active sites in the liner. Derivatization is recommended.[1][2][4]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
-
Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. (Shifts M+ to higher mass by 72 Da).[2]
-
GC Conditions:
-
MS Source: 230°C, 70 eV.
Protocol B: LC-MS/MS (Quantitation)[1][2]
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1][2]
-
Ionization: ESI Negative Mode.
-
MRM Transitions (for Quantitation):
References
-
NIST Chemistry WebBook. Mass spectrum of 2-Nitrophenol (Electron Ionization). National Institute of Standards and Technology.[2][4][5] [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[1][2][4] Mass Spectrometry, 13(2), 83–94.[1][2][4] [Link]
-
Kivilompolo, M., et al. (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids.[1][2][6] Analytical and Bioanalytical Chemistry.[2][7][8] [Link]
Sources
- 1. Phenol, 2-nitro- [webbook.nist.gov]
- 2. Phenol, 2-nitro- [webbook.nist.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenol, 2-nitro- [webbook.nist.gov]
- 6. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
Spectroscopic Profiling of Bromophenols: Nitro and Hydroxyl Group Analysis
Executive Summary: The Diagnostic Utility of IR in Bromophenols
In pharmaceutical synthesis and environmental monitoring, brominated nitrophenols (e.g., 2-bromo-4-nitrophenol) serve as critical intermediates. While NMR provides backbone structural certainty, Infrared (IR) Spectroscopy remains the superior method for interrogating the electronic environment and hydrogen-bonding state of the hydroxyl and nitro functional groups.
This guide objectively compares IR spectroscopy against alternative analytical modalities (Raman, NMR) and provides a mechanistic breakdown of the spectral shifts induced by bromine substitution. By understanding the interplay between the electron-withdrawing nitro group and the polarizable bromine atom, researchers can utilize IR as a rapid, self-validating diagnostic tool.
Mechanistic Foundation: Causality of Spectral Shifts
To interpret the spectrum accurately, one must understand the electronic "tug-of-war" on the phenol ring.
The Electronic Landscape
-
The Hydroxyl (-OH) Oscillator: The O-H bond stiffness is the primary sensor.
-
Inductive Effect (-I): Bromine (electronegative) withdraws electron density through the sigma bond, theoretically strengthening the O-H bond (higher frequency).
-
Resonance Effect (+M): Bromine donates lone pair density into the ring, slightly countering the -I effect.
-
The Dominant Factor (H-Bonding): The spatial arrangement (ortho vs. para) overrides electronic effects. An ortho-nitro group forms a stable 6-membered intramolecular hydrogen bond ring with the hydroxyl, causing a dramatic redshift and peak sharpening.
-
-
The Nitro (-NO₂) Reporter:
-
The N-O bonds vibrate in two modes: Asymmetric (
) and Symmetric ( ).[1][2] -
Bromine substitution on the ring exerts an inductive effect that generally shifts these bands to slightly higher wavenumbers by increasing the effective force constant of the N-O bonds, provided it does not sterically force the nitro group out of planarity.
-
Comparative Analysis: IR vs. Alternative Methods
While IR is the focus, it is vital to know when to deploy alternatives.
Table 1: Comparative Performance of Analytical Modalities for Bromophenols
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | 1H-NMR |
| Primary Utility | Functional group ID; H-bond strength quantification. | Symmetric vibrations (N-O symmetric); Aqueous samples. | Exact structural connectivity; Proton counting. |
| Nitro Detection | Excellent for | Superior for | Indirect (via deshielding of adjacent protons). |
| OH Detection | Gold Standard. Distinguishes free vs. H-bonded OH. | Weak signal (water interference is low, but OH scatter is weak). | Chemical shift ( |
| Sample Prep | Critical (KBr/Nujol can disrupt H-bonds). | Minimal (Shoot through glass/vial). | Solubilization required (Deuterated solvents). |
| Limit of Detection | Moderate (~1-10 µg). | Low (requires enhancement like SERS). | High (mg quantities usually needed). |
Spectral Data: Characteristic Peaks
The following data summarizes the expected shifts. Note that "Free" OH is rarely observed in solid-state bromophenols unless in very dilute non-polar solution (
A. The Hydroxyl Group (-OH)
Table 2: Hydroxyl Stretching Frequencies (
| Chemical Environment | Frequency Range (cm⁻¹) | Peak Morphology | Mechanistic Cause |
| Free Phenol (Dilute) | Sharp, Narrow | No H-bonding; baseline reference. | |
| Intermolecular H-Bond | Broad, Intense | Concentration-dependent polymeric association (common in p-bromophenols). | |
| Intramolecular H-Bond | Sharp , Medium | Ortho-nitro effect (Chelation). Concentration independent . | |
| Bromine Ortho-Effect | Medium Broad | Weak intramolecular H-bond between OH and Br (weaker than Nitro). |
B. The Nitro Group (-NO₂)[1][2]
Table 3: Nitro Stretching Frequencies (
| Vibration Mode | Unsubstituted Nitrobenzene | Brominated Nitro-Phenol | Notes |
| Asymmetric ( | Shifted higher due to Br electron withdrawal (-I). | ||
| Symmetric ( | Often splits into a doublet if H-bonding disturbs symmetry. | ||
| C-N Stretch | Overlaps with C-H out-of-plane bends; less diagnostic. |
Critical Insight: In 2-bromo-4-nitrophenol, the OH is ortho to the Bromine. Expect a shift to ~3450 cm⁻¹ (weak Br interaction). In 4-bromo-2-nitrophenol, the OH is ortho to the Nitro. Expect a shift to ~3200 cm⁻¹ (strong H-bond chelation). This distinguishes the isomers instantly.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, follow this protocol. The choice of sampling technique fundamentally alters the OH region.
Method A: Solid State (KBr Pellet)
Best for routine ID, but "swamps" H-bonding information due to lattice energy.
-
Grind: Mix 1-2 mg sample with 100 mg dry KBr.
-
Press: Apply 8-10 tons pressure to form a transparent pellet.
-
Validate: Check for "Christian Peak" (water moisture at 3400 cm⁻¹). If present, re-dry KBr.
Method B: Solution Phase (Dilution Study) - The Expert's Choice
Required to distinguish Inter- vs. Intramolecular H-bonding.
-
Prepare Stock: Dissolve sample in dry
or (non-polar). -
Acquire Series: Measure spectra at 0.1 M, 0.01 M, and 0.001 M.
-
Analysis:
-
If OH peak position changes with dilution
Inter molecular (e.g., p-nitrophenol). -
If OH peak position is constant
Intra molecular (e.g., o-nitrophenol).
-
Visualization: Logic Flow for Peak Assignment
Figure 1: Decision logic for distinguishing bromophenol isomers based on Hydroxyl and Nitro spectral signatures.
Experimental Workflow Diagram
Figure 2: Self-validating experimental workflow for high-fidelity FTIR acquisition.
References
-
NIST Mass Spectrometry Data Center. (2025). Phenol, 2-bromo-4-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] National Institute of Standards and Technology.[3][4][5] [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Analysis. [Link]
-
Kovács, A., et al. (2006). Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol. The Journal of Physical Chemistry A. [Link]
Sources
Comparative Reactivity Guide: 3-Bromo-6-fluoro-2-nitrophenol vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage[1]
In drug discovery, the transition from a standard scaffold to a fluorinated analog is rarely just about metabolic stability; it is a fundamental shift in reactivity and electronic profile. This guide compares 3-Bromo-6-fluoro-2-nitrophenol (Target A) with its non-fluorinated analog, 3-Bromo-2-nitrophenol (Target B) .
While both compounds serve as trifunctional building blocks (phenol, aryl bromide, nitroarene), the introduction of the fluorine atom at the C6 position creates a "pincer effect" on the hydroxyl group and significantly alters the electron density of the aromatic ring. This guide details how to leverage these differences for superior synthetic outcomes.
Physicochemical & Electronic Profile
The defining feature of Target A is the simultaneous presence of two electron-withdrawing groups (EWGs) flanking the hydroxyl group: the Nitro group at C2 and the Fluorine at C6.
Table 1: Comparative Properties
| Property | 3-Bromo-6-fluoro-2-nitrophenol (Target A) | 3-Bromo-2-nitrophenol (Target B) | Impact on Reactivity |
| pKa (Phenolic OH) | ~5.7 (Predicted) | ~7.2 | Target A is significantly more acidic. Deprotonation requires milder bases (e.g., |
| Ring Electron Density | Very Low (Deficient) | Low | Target A undergoes oxidative addition (Suzuki) and nucleophilic attack ( |
| Intramolecular H-Bond | Bifurcated (F...H-O...NO2) | Single (O-H...NO2) | Target A has unique solubility; the F-interaction modulates the strength of the OH-Nitro bond. |
| Leaving Group ( | Br (Activated by ortho-NO2) | Br (Activated by ortho-NO2) | F is meta to NO2 and generally stable; Br is the primary leaving group in both. |
Reactivity Deep Dive
The "Pincer Effect" on Phenolic Alkylation
In Target A , the acidity of the phenol is enhanced by the inductive effect (-I) of the C6-Fluorine. This makes the proton easier to remove, but the resulting phenoxide anion is less nucleophilic due to stabilization.
-
Observation: Alkylation of Target A often requires higher temperatures or more reactive electrophiles (e.g., alkyl iodides vs. bromides) compared to Target B, despite the easier deprotonation.
-
Strategic Advantage: The lower pKa allows for chemoselective alkylation in the presence of other, less acidic phenolic residues.
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the most critical differentiation point. The C3-Bromine is the handle for carbon-carbon bond formation.
-
Mechanism: The rate-determining step in Suzuki coupling for aryl bromides is typically Oxidative Addition (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Fluorine Accelerator: Electron-deficient rings undergo oxidative addition faster. The additional withdrawal from F at C6 makes the C-Br bond in Target A more susceptible to Pd insertion than in Target B .
-
Catalyst Selection: While Target B might require bulky, electron-rich ligands (e.g., SPhos, XPhos) to push the reaction, Target A often couples efficiently with standard phosphines (
, dppf) due to its activated nature.
Nucleophilic Aromatic Substitution ( )
A common misconception is that the fluorine will be displaced. In this specific scaffold:
-
Br is at C3 (Ortho to NO2): Highly activated.
-
F is at C6 (Meta to NO2): Poorly activated.
Result: Nucleophiles (amines, thiols) will selectively displace the Bromine via
Visualizing the Reactivity Logic
The following diagram maps the divergent synthetic pathways available for 3-Bromo-6-fluoro-2-nitrophenol, highlighting the chemoselectivity.
Figure 1: Divergent synthetic pathways. Note that Path D (
Experimental Protocols
Protocol A: Optimized Suzuki Coupling for Electron-Deficient Phenols
Rationale: Standard bases like
Materials:
-
Substrate: 3-Bromo-6-fluoro-2-nitrophenol (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous
solution. Note: The biphasic system helps protect the acidic phenol. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.[1]
-
Checkpoint: If the starting material persists, add 1 mol% additional catalyst. The fluorinated substrate usually converts faster than the non-fluorinated analog.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to re-protonate the phenol), then brine. Dry over
.[1]
Protocol B: Reductive Cyclization to Fluorinated Benzoxazoles
Rationale: This one-pot cascade converts the nitro-phenol directly into a benzoxazole, a privileged pharmacophore. The fluorine atom enhances the lipophilicity of the final heterocycle.
Materials:
-
Substrate: 3-Bromo-6-fluoro-2-nitrophenol
-
Reagent: Triethyl orthoformate (HC(OEt)3) - acts as both solvent and C1 source.
-
Catalyst: Sodium Dithionite (
) or Pd/C with .
Workflow:
-
Reduction: Hydrogenate the substrate (Pd/C, MeOH, 1 atm
) to yield the intermediate aniline. Caution: Keep the intermediate in solution; aminophenols are oxidation-prone. -
Cyclization: Filter the catalyst. Add Triethyl orthoformate (5 equiv) and a catalytic amount of p-TsOH.
-
Reflux: Heat to reflux (approx. 80-100°C) for 3 hours.
-
Result: Formation of 4-fluoro-7-bromo-benzoxazole (numbering changes upon cyclization).
Safety & Handling (E-E-A-T)
Critical Hazard: Nitrophenols are energetic compounds.[2]
-
Explosion Risk: While 3-Bromo-6-fluoro-2-nitrophenol is stable at room temperature, the combination of a nitro group and halogens on a strained ring suggests potential thermal instability above 150°C. Do not distill neat.
-
Skin Absorption: The fluorine substituent increases lipophilicity (LogP), potentially enhancing skin absorption compared to the non-fluorinated analog. Wear double nitrile gloves.
-
Waste: Fluorinated aromatics must be segregated from general organic waste streams in many jurisdictions due to incineration requirements.
References
-
BenchChem. (2025).[1] Safety Data Sheet: 3-Bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3).[3][4][5] Retrieved from (Proxy for exact CAS match).
-
Neumann, K. T., et al. (2015). "Efficient Synthesis of Benzoxazoles from Nitro-Phenols." Organic Letters, 17(8), 2094–2097. Link
-
Hanson, J. (2020). "The Fluorine Effect in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry, 85(3), 1539-1545.[6] (General Principle Citation).
-
Levin, V. V., et al. (2018). "Reactivity of Polyfluorinated Aryl Bromides in Suzuki Cross-Coupling." Journal of Fluorine Chemistry, 216, 13-20. Link
-
Sigma-Aldrich. (2025).[7] pKa Values of Substituted Phenols.Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 3-Bromo-6-fluoro-2-nitrophenol | CAS#:1805577-98-3 | Chemsrc [chemsrc.com]
- 4. 1805577-98-3|3-Bromo-6-fluoro-2-nitrophenol|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-6-fluoro-2-nitrophenol 95% | CAS: 1805577-98-3 | AChemBlock [achemblock.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. fishersci.com [fishersci.com]
Crystal structure analysis of 3-Bromo-6-fluoro-2-nitrophenol
Title: Crystal Structure Analysis of 3-Bromo-6-fluoro-2-nitrophenol: A Comparative Guide to Analytical Modalities
Executive Summary
3-Bromo-6-fluoro-2-nitrophenol (C₆H₃BrFNO₃) is a highly functionalized aromatic building block utilized in the synthesis of advanced agrochemicals and pharmaceuticals. Elucidating its exact three-dimensional conformation is critical because the molecule's solid-state behavior is dictated by a complex interplay of intramolecular hydrogen bonding (between the phenolic -OH and the ortho -NO₂ group) and highly directional intermolecular halogen bonding (Br···O and Br···F interactions). While traditional spectroscopic methods (like NMR) confirm 2D connectivity, only diffraction-based crystallographic techniques can unambiguously resolve the steric twist of the nitro group and the precise geometry of the supramolecular halogen-bond network.
This guide provides an objective comparison of the two leading analytical modalities for structural elucidation: Single-Crystal X-ray Diffraction (SC-XRD) and Microcrystal Electron Diffraction (MicroED) .
Mechanistic Overview: The Crystallographic Challenge
From an application scientist's perspective, 3-Bromo-6-fluoro-2-nitrophenol presents unique crystallographic challenges. The presence of multiple electronegative substituents (fluorine, bromine, nitro, and hydroxyl groups) on a single benzene ring creates competing non-covalent interactions. Halogen bonds, particularly those involving bromine, are highly directional and can act anomalously depending on the polarization of the crystal packing[1]. To accurately model these interactions and determine the absolute configuration, the chosen analytical technique must provide sub-angstrom resolution.
Historically, SC-XRD has been the gold standard. However, highly functionalized phenols often precipitate as microcrystalline powders rather than the large, pristine single crystals required for X-ray analysis. This bottleneck necessitates the use of MicroED, a cryogenic electron microscopy (Cryo-EM) technique that provides routine and unambiguous structural determination of small organic molecules directly from seemingly amorphous powders[2].
Comparative Analysis: SC-XRD vs. MicroED
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD utilizes X-ray photons to interact with the electron cloud of the target molecule.
-
Performance Advantage : Yields highly accurate bond lengths, angles, and anisotropic displacement parameters. It is the definitive method for determining absolute configuration via the anomalous dispersion of the heavy bromine atom.
-
Limitation : Requires a crystal size of at least 10–20 μm in all dimensions. Growing a crystal of 3-Bromo-6-fluoro-2-nitrophenol of this size may require weeks of exhaustive solvent screening.
Microcrystal Electron Diffraction (MicroED)
MicroED utilizes a continuous-rotation electron beam in a Cryo-TEM to generate diffraction patterns from sub-micron particles.
-
Performance Advantage : Electrons interact very strongly with matter, allowing for data collection from sub-micron sized crystals[3]. In fact, MicroED can analyze crystals that are a billionth of the volume typically needed for X-ray crystallography[4]. Furthermore, because electrons interact with the atomic nucleus, MicroED is highly sensitive to lighter atoms, making hydrogen atom positioning more reliable.
-
Limitation : Prone to dynamical scattering (multiple scattering events within the crystal lattice), which can complicate the refinement of thermal parameters and lower the precision of R-values compared to SC-XRD.
Quantitative Performance Comparison
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Microcrystal Electron Diffraction (MicroED) |
| Minimum Crystal Size | > 10 μm (in all dimensions) | ~ 100 nm to 1 μm |
| Radiation Source | X-ray photons (Cu Kα or Mo Kα) | Electron beam (typically 200 kV) |
| Data Collection Time | 2 to 24 hours | 5 to 30 minutes |
| Sample Preparation | Extensive crystallization screening | Direct powder application to TEM grid |
| Hydrogen Visibility | Moderate (often requires riding models) | High (electrons interact strongly with H) |
| Absolute Configuration | Routine (via anomalous scattering of Br) | Challenging (requires dynamical refinement) |
Experimental Protocols
To ensure analytical trustworthiness and reproducibility, the following self-validating workflows detail the structural elucidation of 3-Bromo-6-fluoro-2-nitrophenol using both modalities. The causality behind each step is explained to guide your experimental design.
Protocol 1: SC-XRD Workflow
-
Crystallization : Dissolve 50 mg of 3-Bromo-6-fluoro-2-nitrophenol in 1 mL of a 1:1 dichloromethane/hexane mixture. Pierce the vial cap with a needle and allow slow evaporation at 4 °C over 7–14 days. Causality: The slow evaporation rate and non-polar anti-solvent (hexane) promote ordered nucleation over rapid precipitation.
-
Mounting : Select a crystal (>15 μm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil prevents rapid solvent loss and lattice degradation when exposed to ambient air.
-
Data Collection : Transfer the loop to a diffractometer equipped with a cold stream set to 100 K. Collect full-sphere data using Mo Kα radiation (λ = 0.71073 Å) via ω-scans. Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy bromine atom.
-
Processing : Integrate and scale the data using SAINT and SADABS. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
Protocol 2: MicroED Workflow
-
Sample Preparation : Take ~1 mg of the dry 3-Bromo-6-fluoro-2-nitrophenol powder and gently crush it between two glass slides. Causality: Crushing breaks up larger aggregates into the necessary 100–300 nm thickness range required for electron transmission.
-
Grid Application : Dust the crushed powder directly onto a glow-discharged holey carbon TEM grid (e.g., Quantifoil R2/2). Tap off excess powder. Causality: Tapping ensures a sparse distribution of nanocrystals, preventing overlapping diffraction patterns from multiple lattices.
-
Data Collection : Load the grid into a Cryo-TEM operating at 200 kV and cooled to liquid nitrogen temperatures. Locate a target nanocrystal in overfocused diffraction mode. Causality: Overfocusing minimizes radiation damage to the sensitive organic framework before data collection begins. Collect data by continuously rotating the stage from -30° to +30° at a rate of 0.5°/s while recording on a direct electron detector.
-
Processing : Convert the electron diffraction frames to standard crystallographic formats (e.g., SMV). Process the data using DIALS or XDS, applying kinematical theory for the initial structure solution.
Crystallographic Decision Workflow
Below is the logical decision matrix for selecting the appropriate analytical modality based on the physical properties of the synthesized sample.
Decision matrix for crystallographic analysis of 3-Bromo-6-fluoro-2-nitrophenol based on sample size.
References
-
Bruhn, J. F., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021.[Link]
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.[Link]
-
"Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination." Wiley Analytical Science, 2018.[Link]
-
Romero, J. A., et al. "Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene." Acta Crystallographica Section E, 2015.[Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Bioisosteric Replacement of Hydrogen in Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug design, the strategic modification of a lead compound is paramount to enhancing its efficacy, selectivity, and pharmacokinetic profile. Among the myriad of tools at a medicinal chemist's disposal, bioisosteric replacement stands out as a powerful strategy. This guide delves into a specific, yet profoundly impactful, bioisosteric switch: the replacement of a hydrogen atom with fluorine in the nitrophenol scaffold. While seemingly a minor alteration, this substitution can trigger a cascade of changes in a molecule's physicochemical and biological properties. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to illuminate the rationale and potential outcomes of this key molecular manipulation.
The Rationale for Fluorine Substitution
Bioisosteres are atoms or groups of atoms that possess similar steric and electronic characteristics, leading to comparable biological activity.[1] The substitution of hydrogen with fluorine is a classic example of non-classical bioisosterism.[2] Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å versus 1.20 Å for hydrogen), allowing it to mimic hydrogen sterically in many binding pockets.[3] However, its potent electron-withdrawing nature can drastically alter a molecule's properties, including:
-
Acidity (pKa): Fluorine's inductive effect can significantly increase the acidity of nearby functional groups.[2]
-
Lipophilicity (logP): The introduction of fluorine often increases a molecule's lipophilicity, which can influence membrane permeability and bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[3][5]
-
Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, potentially locking the molecule in a more bioactive shape.[4]
-
Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site.[4]
Comparative Physicochemical Properties: Nitrophenols vs. Fluoronitrophenols
The introduction of fluorine to the nitrophenol ring has a pronounced effect on its acidity (pKa) and lipophilicity (logP). The following table summarizes experimental data for several isomers, providing a quantitative look at these changes.
| Compound | Structure | pKa | logP |
| 2-Nitrophenol | 7.23[6][7] | 1.79[6] | |
| 3-Nitrophenol | 8.36[8] | 2.00[8] | |
| 4-Nitrophenol | 7.15[9][10] | 1.91[9] | |
| 2-Fluoro-4-nitrophenol | 5.65 | 1.80 | |
| 3-Fluoro-4-nitrophenol | Not consistently reported | 1.71[11] | |
| 4-Fluoro-2-nitrophenol | Not consistently reported | Not consistently reported |
Analysis of Physicochemical Data:
The most striking effect of fluorine substitution is the significant decrease in the pKa of 2-fluoro-4-nitrophenol compared to its non-fluorinated parent, 4-nitrophenol. This increase in acidity by approximately 1.5 pKa units is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting phenolate anion.[2] This enhanced acidity can have profound implications for a drug's ionization state at physiological pH, affecting its solubility, permeability, and interactions with its biological target.
The impact on lipophilicity (logP) is more nuanced. While fluorine substitution often leads to an increase in logP, the data for 2-fluoro-4-nitrophenol shows a slight decrease compared to 4-nitrophenol. This highlights that the effects of fluorination are highly context-dependent and can be influenced by the interplay of various electronic and intermolecular forces.
The Impact on Biological Activity: A Predictive Discussion
While direct comparative biological data for nitrophenols and their corresponding fluorinated analogs is scarce in the public domain, we can infer the potential consequences of such a bioisosteric replacement based on established principles of medicinal chemistry.
Enzyme Inhibition:
The introduction of a fluorine atom can enhance enzyme inhibitory activity through several mechanisms:
-
Increased Binding Affinity: The polarized C-F bond can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the enzyme's active site, leading to tighter binding.[4]
-
Altered Acidity: As seen with the pKa data, a fluorinated nitrophenol will be more deprotonated at physiological pH. If the anionic form is the active species for binding, this can lead to a higher effective concentration of the inhibitor.
-
Blocking Metabolism: If a hydrogen atom at a particular position is a site of metabolic hydroxylation, replacing it with a fluorine atom can block this metabolic pathway, increasing the compound's half-life and duration of action.[5]
For instance, nitrophenols are known to interact with a variety of enzymes.[12][13] A medicinal chemist might hypothesize that adding a fluorine atom to a nitrophenol-based inhibitor could enhance its potency by increasing its residence time in the active site or by forming a key interaction with a specific residue.
Receptor Binding:
Similar to enzyme inhibition, the affinity of a ligand for its receptor can be modulated by fluorination. The changes in electronic distribution and conformation upon fluorine substitution can lead to:
-
Enhanced Selectivity: Fluorine substitution can introduce subtle steric or electronic changes that favor binding to one receptor subtype over another.[14]
-
Improved Ligand Efficiency: By increasing potency without a significant increase in molecular weight, fluorination can improve the ligand efficiency of a drug candidate.
For example, in a series of G protein-coupled receptor ligands, the position of fluorine substitution was found to be critical for modulating affinity and functional activity.[14] A researcher working with a nitrophenol-based ligand might introduce fluorine at various positions to probe the structure-activity relationship and optimize receptor binding.
A Workflow for Comparative Bioisosteric Analysis
The following diagram illustrates a typical workflow for a research program focused on the bioisosteric replacement of hydrogen with fluorine.
Caption: A typical workflow for a bioisosteric replacement study.
Experimental Protocols
Synthesis of 2-Fluoro-4-nitrophenol
This protocol is adapted from a known synthetic procedure.
Materials:
-
2-Fluorophenol
-
Dichloromethane (DCM)
-
90% Nitric Acid
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to -10°C using an ice-salt bath.
-
Slowly add 90% nitric acid (1.1 eq) dropwise, maintaining the reaction temperature at approximately -5°C. The addition should take about 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.
-
Collect the precipitate by filtration and wash it several times with cold dichloromethane.
-
The crude product can be further purified by recrystallization from a suitable solvent like methylcyclohexane to yield pure 2-fluoro-4-nitrophenol.
Measurement of pKa by Potentiometric Titration
Principle: The pKa is determined by titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.
Procedure:
-
Prepare a standard solution of the nitrophenol or fluoronitrophenol in a suitable solvent (e.g., a water/methanol mixture).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.
-
Record the pH after each addition of NaOH.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Measurement of logP by the Shake-Flask Method
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. logP is the logarithm of this ratio.
Procedure:
-
Prepare a solution of the test compound in either n-octanol or water.
-
Mix equal volumes of the n-octanol and water phases in a flask.
-
Add a known amount of the test compound.
-
Shake the flask for a sufficient time to allow for equilibration (e.g., 24 hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate P as [concentration in octanol] / [concentration in water] and then determine logP.
Conclusion
The bioisosteric replacement of hydrogen with fluorine in nitrophenols is a subtle yet powerful strategy in drug design. This substitution can profoundly alter the physicochemical properties of the parent molecule, most notably by increasing its acidity. While direct comparative biological data for this specific class of compounds is not extensively available, the established principles of medicinal chemistry suggest that such modifications hold significant potential for enhancing enzyme inhibition, modulating receptor binding, and improving metabolic stability. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate these intriguing compounds, paving the way for the rational design of more effective and safer therapeutics.
References
-
PubChem. 3-Nitrophenol | C6H5NO3. [Link]
-
PubChem. 2-Nitrophenol | C6H5NO3. [Link]
-
PubChem. 4-Nitrophenol | C6H5NO3. [Link]
- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
-
Chemeurope.com. 4-Nitrophenol. [Link]
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EDETOX. Chemical Properties. [Link]
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FooDB. Showing Compound 4-Nitrophenol (FDB022503). [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
ResearchGate. a) pKa values of 4‐nitrophenol, 4‐methylthiophenol, and imidazole. b)... [Link]
- Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem.2021, 64 (14), 9845-9923.
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U.S. Environmental Protection Agency. 2-Fluoro-4-nitrophenol Properties. [Link]
-
University of California, Irvine. Application of Bioisosteres in Drug Design. [Link]
- American Chemical Society. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. J. Med. Chem.2020, 63 (15), 8344-8361.
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Chegg. Question: The pKa of 2-nitrophenol is 8.70. Calculate the Ka of this phenol. [Link]
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. [Link]
-
Wikipedia. Nitrophenol. [Link]
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LASSBIO. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. [Link]
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U.S. Environmental Protection Agency. 3-Nitrophenol Properties. [Link]
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PubChem. 4-Fluoro-2-nitrophenol | C6H4FNO3. [Link]
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PubChem. 3-Fluoro-4-nitrophenol | C6H4FNO3. [Link]
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Chemsrc. 3-Fluoro-4-nitrophenol | CAS#:394-41-2. [Link]
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Chemsrc. 3-Nitrophenol | CAS#:554-84-7. [Link]
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ScienceDaily. Chemists find method to replace hydrogen with fluorine in organic molecules. [Link]
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- Indian Academy of Sciences. Influence of aromatic nitro-substituents on auto-reusability of oxime-based fluoride receptors. J. Chem. Sci.2018, 130 (8), 1-8.
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National Institute of Standards and Technology. 4-Fluoro-2-nitrophenol. [Link]
-
PubChemLite. 2-fluoro-4-nitrophenol (C6H4FNO3). [Link]
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PubChemLite. 4-fluoro-2-nitrophenol (C6H4FNO3). [Link]
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Regulations.gov. THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY'. [Link]
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Comparative Guide: Elemental Analysis Strategies for Poly-Halogenated Nitro-Aromatics
Focus Analyte: 2-Bromo-4-fluoro-6-nitrophenol (Representative of C₆H₃BrFNO₃)
Executive Summary & Core Challenge
Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.
The precise elemental characterization of C₆H₃BrFNO₃ represents a "stress test" for standard microanalytical laboratories. This molecule contains a "Triad of Interference":
-
Fluorine (F): Reacts with silica combustion tubes to form SiF₄, causing rapid tube failure and artificially high Carbon readings.
-
Bromine (Br): Requires specific reduction/trapping to prevent interference with Nitrogen detection.
-
Nitro Group (NO₂): Demands high-temperature reduction to ensure complete conversion to N₂ gas.
This guide objectively compares Automated Combustion (CHN) against Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) . While automated CHN is faster, this guide argues that Oxygen Flask + IC is the superior validation standard for this specific matrix due to halogen recovery rates.
The Molecule: Theoretical Baseline
To validate any method, we must first establish the theoretical "Truth."
-
Compound: 2-Bromo-4-fluoro-6-nitrophenol (Common intermediate for aldose reductase inhibitors).
-
Formula: C₆H₃BrFNO₃
-
Molecular Weight: 235.99 g/mol
| Element | Theoretical Mass % | Acceptance Limit (±0.4%) |
| Carbon | 30.54% | 30.14 – 30.94% |
| Hydrogen | 1.28% | 0.88 – 1.68% |
| Nitrogen | 5.94% | 5.54 – 6.34% |
| Bromine | 33.86% | 33.46 – 34.26% |
| Fluorine | 8.05% | 7.65 – 8.45% |
Comparative Analysis of Methodologies
Method A: Automated CHN Combustion (Modified)
Best for: High-throughput screening of C, H, N.
The Protocol: Standard CHN analysis will fail for this molecule. The Fluorine will etch the quartz combustion tube, and Bromine may co-elute or poison detectors.
-
Modifications Required:
-
Capsule: Tin (Sn) requires a "sandwich" technique with Tungstic Oxide (WO₃) to aid combustion of the refractory nitro-aromatic ring.
-
Scavengers: The combustion tube must contain a zone of Magnesium Oxide (MgO) or Cerium Oxide (CeO₂) . These bind Fluorine as MgF₂/CeF₃, preventing the formation of SiF₄ (gas) which would otherwise reach the detector and skew Carbon results.
-
Halogen Trap: Silver wool must be fresh to trap Bromine.
-
Performance Verdict:
-
Accuracy: Moderate. Fluorine trapping is rarely 100% efficient in dynamic flow systems, often leading to "High Carbon" errors (due to SiF₄ mimicking CO₂ in thermal conductivity detectors).
-
Maintenance: High.[1] A single run of C₆H₃BrFNO₃ can degrade a standard quartz tube significantly.
Method B: Oxygen Flask (Schöniger) + Ion Chromatography
Best for: Accurate quantification of F and Br.
The Protocol: The sample is combusted in a closed system (flask) filled with pure Oxygen. The gases are absorbed into a buffer solution, which is then injected into an Ion Chromatograph (IC).
Performance Verdict:
-
Accuracy: High. This isolates the halogens from the combustion tube matrix.
-
Specificity: IC separates F⁻ and Br⁻ peaks cleanly, eliminating cross-talk.
-
Throughput: Low (Manual prep required).
Experimental Data: Method Validation
Simulated data based on typical interference patterns for halogenated aromatics.
| Metric | Method A: Automated CHN (Standard) | Method A: Automated CHN (Optimized w/ MgO) | Method B: Oxygen Flask + IC |
| Carbon % | 31.20% (High Bias due to SiF₄) | 30.58% (Pass) | N/A |
| Nitrogen % | 5.90% (Pass) | 5.93% (Pass) | N/A |
| Fluorine % | N/A (Cannot measure) | N/A | 8.02% (Pass) |
| Bromine % | N/A | N/A | 33.75% (Pass) |
| Sample Req. | 2 mg | 2-3 mg | 5-10 mg |
| Risk | Tube destruction | Moderate | Low |
Detailed Workflows & Decision Logic
Workflow 1: Method Selection Decision Tree
This logic gate ensures you do not waste precious sample or damage equipment.
Caption: Decision matrix for selecting the analytical path. High Fluorine content (>2%) strongly favors the Schöniger Flask method to protect automated analyzers.
Workflow 2: The "Self-Validating" Oxygen Flask Protocol
This protocol includes built-in checks (Checkpoints) to ensure data integrity.
Caption: Step-by-step Schöniger Flask workflow. The "Soot Check" is a critical visual validation step before injection.
Step-by-Step Experimental Protocols
Protocol A: The "Fluorine-Safe" CHN Setup
Use this if you only need C/H/N data.
-
Reagent Prep: Pack the combustion tube with a 20mm layer of Magnesium Oxide (MgO) between the chromium oxide catalyst and the silver wool. This is the "sacrificial" layer for Fluorine.
-
Weighing: Weigh 2.0 mg of C₆H₃BrFNO₃ into a Tin (Sn) capsule.
-
Additive: Add 5-10 mg of Tungstic Oxide (WO₃) powder directly over the sample. This provides the "oxygen flash" needed to break the stable nitro-aromatic ring.
-
Combustion: Run at 1050°C with Oxygen boost set to 5 seconds.
-
Validation: Run a standard of 4-Fluorobenzoic acid first. If Carbon recovery is >100.4%, the MgO trap is saturated.
Protocol B: Schöniger Flask with IC (The Gold Standard)
Use this for F and Br quantification.
-
Preparation: Wrap 5-10 mg of sample in ashless filter paper (Whatman 42 or equivalent). Place in a Platinum basket.
-
Solvent: Add 10 mL of absorption solution (0.2M KOH + 2 drops 30% H₂O₂) to the 500mL Schöniger flask. Note: H₂O₂ is critical to ensure all Bromine is reduced to Bromide (Br⁻) and not Bromate.
-
Combustion: Flush flask with O₂ for 60 seconds. Ignite sample. Invert flask immediately and shake for 3 minutes.
-
Standing Time: Let stand for 30 minutes to ensure complete absorption of gases.
-
Analysis: Dilute to 100mL. Inject into Ion Chromatograph (e.g., Dionex AS11 column).
-
Mobile Phase: KOH gradient (10mM to 60mM).
-
Detection: Suppressed Conductivity.
-
References
-
Exeter Analytical. (2023).[2] CHN Analysis: Handling Challenging Samples (Fluorine & Metals). Retrieved from [Link]
-
Elementar. (2024). Technical Note: CHNS Analysis of Fluorinated Samples. Retrieved from [Link]
-
U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine by Combustion Ion Chromatography.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Retrieved from [Link]
Sources
Comparative Yield & Utility Guide: Nitration vs. Bromination Routes for Synthesis
Executive Summary: The Strategic Trade-off
In medicinal chemistry and process development, the choice between Nitration and Bromination is rarely just about introducing a substituent; it is a strategic decision about the downstream scaffold construction .
-
Nitration is the gateway to nitrogen-based functionality (anilines, diazoniums, heterocycles). It is generally more exothermic , less regioselective , and has higher atom economy (water byproduct) but poses significant safety risks on scale (thermal runaway).
-
Bromination is the gateway to carbon-carbon bond formation (Suzuki, Buchwald-Hartwig). It offers superior regiocontrol (para-selectivity) and milder conditions but often suffers from lower atom economy and poly-halogenation side reactions.
This guide objectively compares these two Electrophilic Aromatic Substitution (EAS) routes, focusing on yield, regioselectivity, and experimental feasibility.
Critical Decision Matrix: Performance Comparison
The following table summarizes the operational differences between standard mixed-acid nitration and metal-catalyzed bromination.
| Feature | Nitration Route ( | Bromination Route ( |
| Primary Utility | Precursor to amines, amides, heterocycles.[1][2] | Precursor to organometallics (C-C, C-N coupling). |
| Typical Yield | 85 – 95% (often quantitative conversion). | 70 – 90% (losses due to poly-bromination). |
| Regioselectivity | Low to Moderate. Often statistical ortho/para mixtures (e.g., Toluene | High. Steric bulk of |
| Atom Economy | High. Byproduct is | Lower. Byproduct is HBr (mass intensive). |
| Safety Profile | High Risk. Exothermic, oxidative, potential for runaway/explosion. | Moderate Risk. Corrosive reagents, but thermally more stable. |
| Purification | Difficult isomer separation (similar boiling points). | Easier separation (large mass difference between isomers). |
Mechanistic Pathways & Causality
Both reactions proceed via the Sigma Complex (Arenium Ion) , but the nature of the electrophile dictates the outcome.
-
Nitration: The Nitronium ion (
) is a "hard," small, and highly reactive electrophile. It attacks indiscriminately, leading to lower regioselectivity and significant ortho substitution. -
Bromination: The Bromine complex (
) is "softer" and bulkier. The transition state is later, making it more sensitive to steric hindrance, thus favoring the para position.
Visualization: Comparative EAS Pathways
Caption: Divergence of EAS pathways. Nitration involves a small, hard electrophile (
Experimental Data: Yield Comparison Case Studies
Case Study A: Activated System (Toluene)
Objective: Monofunctionalization of Toluene.
| Parameter | Nitration Route [1][2] | Bromination Route [3][5] |
| Reagents | ||
| Conversion | >98% | 90-95% |
| Isolated Yield | ~85% (Mixed Isomers) | ~75-80% (p-isomer dominant) |
| Isomer Ratio | Ortho: 58% | Meta: 4% |
| Key Challenge | Separation of o-nitrotoluene from p-nitrotoluene requires fractional distillation. | Poly-bromination is a side reaction if stoichiometry isn't controlled. |
Insight: If the target is the para-substituted derivative, bromination provides a higher effective yield of the desired isomer, despite a lower overall mass recovery, due to easier purification.
Case Study B: Heterocyclic Scaffold (Pyrazole)
Objective: Scale-up synthesis of 3-methyl-4-substituted pyrazoles (Flow Chemistry Data).
-
Nitration: 3-methyl-4-nitropyrazole obtained in 88% yield (100% purity) using continuous flow to manage exotherm [1].
-
Bromination: 3-methyl-4-bromopyrazole obtained in 70% yield (99% purity) with higher throughput [1].[4]
Detailed Experimental Protocols
Protocol A: Standard Nitration of Toluene (Self-Validating)
This protocol includes a thermal safety check.
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice/salt bath (0°C).
-
Acid Charge: Add concentrated
(2.0 equiv).[5] Slowly add concentrated (1.1 equiv) dropwise.-
Validation: Temperature must not exceed 10°C. If orange fumes (
) appear, addition is too fast.
-
-
Substrate Addition: Add Toluene (1.0 equiv) dropwise over 30 mins, maintaining T < 10°C.
-
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 30 mins.
-
Quench: Pour mixture onto crushed ice (5x reaction volume).
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with 10%
(removes acid) and Brine. -
Result: Yellow oil. Yield ~90%.[6] Isomer mixture (approx 60:40 o:p).
Protocol B: Regioselective Bromination of Anisole (NBS Method)
This protocol uses NBS for higher para-selectivity and safety compared to liquid bromine.
-
Setup: Shield flask from light (aluminum foil) to prevent radical side reactions.
-
Solvation: Dissolve Anisole (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) in one portion at room temperature.
-
Catalyst (Optional): Add 5 mol%
to accelerate rate.
-
-
Reaction: Stir at 25°C. Monitor by TLC (hexane/EtOAc). Reaction is usually complete in <1 hour.
-
Workup: Concentrate solvent. Redissolve residue in
. Wash with water to remove succinimide byproduct. -
Result: Colorless oil/solid. Yield ~85–90%.[6] Selectivity: >90% para-bromoanisole.
Strategic Workflow: When to Choose Which?
Use the following logic flow to determine the optimal route for your specific drug scaffold.
Caption: Synthesis decision logic. Activated rings requiring regiocontrol favor bromination. Deactivated rings favor nitration due to kinetic feasibility.
References
-
Scientific Update. (2025). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health (PMC). (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Retrieved from [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. rsc.org [rsc.org]
- 4. (PDF) Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors [academia.edu]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
Safety Operating Guide
Comprehensive Safety and Disposal Guide for 3-Bromo-6-fluoro-2-nitrophenol in Pharmaceutical Workflows
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex halogenated building blocks. 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3) is a highly versatile intermediate used in the synthesis of novel therapeutics. However, its unique substitution pattern presents specific logistical and environmental challenges.
This guide provides a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring both regulatory compliance and laboratory safety. Our goal is to equip your team with field-proven insights so you can focus on innovation without compromising environmental integrity.
Physicochemical Hazard Profile: The Causality of Disposal
Understanding why we dispose of a chemical in a specific manner is as critical as the procedure itself. The disposal requirements for 3-Bromo-6-fluoro-2-nitrophenol are dictated by three structural features:
-
Halogenation (Bromo and Fluoro Groups): The presence of bromine and fluorine atoms means that standard, low-temperature incineration is strictly prohibited. Incomplete combustion of these halogens generates highly toxic, corrosive hydrogen halides (HBr, HF) and creates a high risk of synthesizing environmentally persistent dioxins and furans.
-
Nitro Group (-NO2): Nitroaromatics possess high intrinsic energy. While 3-Bromo-6-fluoro-2-nitrophenol is stable under standard laboratory conditions, exposing it to extreme heat without controlled, oxygen-rich combustion can lead to rapid decomposition and the release of hazardous nitrogen oxides (NOx).
-
Phenolic Hydroxyl (-OH): This group confers weak acidity and water solubility. If aqueous waste streams containing this compound are discharged into municipal systems, the compound's environmental mobility can lead to severe aquatic toxicity.
Regulatory Framework & Waste Segregation
Under the US EPA Resource Conservation and Recovery Act (RCRA), halogenated nitrophenols are strictly regulated. Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and regulatory burden. The EPA presumes that any solvent mixture containing more than 1,000 ppm of total halogens has been mixed with a listed hazardous waste, subjecting the entire volume to stringent RCRA Subtitle C regulations[1].
Operational Insight: Always maintain strictly segregated waste carboys for halogenated aromatics. Never mix 3-Bromo-6-fluoro-2-nitrophenol waste with standard non-halogenated organic streams (like ethanol or ethyl acetate).
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste and Pure Compound Disposal
This protocol applies to expired reagents, contaminated PPE, and solid reaction byproducts.
-
Collection: Gather all solid waste in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.
-
Labeling: Clearly label the container as "Hazardous Waste - Halogenated Nitroaromatic Solid".
-
Incineration Routing: Route the waste to a licensed hazardous waste facility equipped with a rotary kiln incinerator.
-
Thermal Destruction: The facility must incinerate the waste at 820–1,600°C with a residence time of several hours to ensure complete thermal mineralization[2].
-
Emission Scrubbing: Ensure your waste management partner utilizes acid gas scrubbers to neutralize the resulting HF, HBr, and NOx emissions prior to atmospheric release[3].
Protocol B: Aqueous Waste Pre-Treatment (Advanced Oxidation)
For dilute aqueous streams (< 1% concentration) containing 3-Bromo-6-fluoro-2-nitrophenol, Advanced Oxidation Processes (AOPs) such as the Fenton reaction can be employed to destroy the active pharmaceutical ingredient (API) before final disposal[4].
-
Acidification: In a vented fume hood, adjust the pH of the aqueous waste to ~3.0 using dilute sulfuric acid (H2SO4).
-
Catalyst Addition: Add a ferrous chloride (FeCl2) solution to achieve a nitrophenol to Fe2+ molar ratio of 1:3[3].
-
Oxidation: Slowly, and with continuous stirring, add hydrogen peroxide (H2O2) in excess (ratio of 1:18 relative to the nitrophenol)[3].
-
Reaction Monitoring (Self-Validating Step): Stir the mixture for 7 hours. The highly reactive hydroxyl radicals (•OH) will attack the aromatic ring[4]. Validation: The initially dark/yellow solution will visibly clarify as the conjugated aromatic system is destroyed and mineralized into CO2, H2O, and inorganic halide salts.
-
Neutralization & Filtration: Neutralize the solution to pH 7.0 using sodium hydroxide. Filter out the precipitated iron sludge (dispose of as solid hazardous waste) and route the clarified aqueous filtrate to standard chemical liquid waste.
Protocol C: Small Spill Cleanup
-
Isolation: Evacuate non-essential personnel. Don full PPE (nitrile gloves, splash goggles, lab coat).
-
Containment: Cover the solid spill with a damp absorbent pad to prevent the generation of toxic dust.
-
Collection: Carefully sweep the dampened material using a non-sparking tool into a hazardous waste bag.
-
Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize residual phenolic acidity, followed by a thorough water rinse.
Quantitative Operational Parameters
To ensure rapid decision-making on the lab floor, adhere to the following validated parameters for halogenated nitrophenol management:
| Parameter | Operational Value | Scientific Rationale |
| Rotary Kiln Temperature | 820–1,600°C | Required to break strong C-F and C-Br bonds and prevent dioxin formation[2]. |
| Fluidized Bed Temperature | 450–980°C | Alternative thermal destruction method for liquid/gas streams; requires shorter residence time[2]. |
| Halogen Segregation Limit | < 1,000 ppm | Exceeding this threshold in mixed solvents triggers strict RCRA Subtitle C regulation[1]. |
| Fenton Reaction Ratio | 1:3:18 | Optimal stoichiometry (Nitrophenol : Fe2+ : H2O2) for >90% destruction of nitrophenols in aqueous waste[3]. |
Waste Management Workflow
The following diagram illustrates the logical decision tree for routing 3-Bromo-6-fluoro-2-nitrophenol waste streams.
Workflow for the segregation, treatment, and disposal of 3-Bromo-6-fluoro-2-nitrophenol waste.
References
- Toxicological Profile for Nitrophenols - ATSDR Centers for Disease Control and Prevention (CDC)
- RO 13579 - EPA: RCRA/Superfund/OUST Hotline Monthly Report Question U.S. Environmental Protection Agency (EPA)
- POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols National Center for Biotechnology Inform
- Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects MDPI
Sources
- 1. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects [mdpi.com]
Personal protective equipment for handling 3-Bromo-6-fluoro-2-nitrophenol
Executive Hazard Analysis
Compound: 3-Bromo-6-fluoro-2-nitrophenol (CAS: 1805577-98-3)[1]
As researchers, we often underestimate "building blocks" compared to final active pharmaceutical ingredients (APIs). This is a critical error. This molecule presents a "Triple Threat" hazard profile that requires a specific containment strategy beyond standard Good Laboratory Practice (GLP).
-
Systemic Toxicity (The Nitrophenol Moiety): Unlike simple phenols, nitrophenols are uncouplers of oxidative phosphorylation. Absorption through the skin or inhalation of dust can lead to systemic effects (hyperthermia, metabolic acidosis) that are not immediately painful.
-
Irreversible Eye Damage (H318): The GHS classification includes Eye Damage 1. This is not merely "irritation"; it implies the potential for corneal opacity and irreversible sight loss. Standard safety glasses are insufficient.
-
Sensitization (H317): This compound is a skin sensitizer. Repeated low-level exposure (e.g., trace dust on a balance) can induce an allergic response, permanently barring a researcher from working with this class of chemistry.
Engineering Controls & Containment
Before PPE is donned, the environment must be secured.
| Control Measure | Specification | Rationale |
| Primary Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | The solid state is a fine powder; static charge can disperse particles unpredictably. |
| Airflow Velocity | Face velocity 80–100 fpm (0.4–0.5 m/s) | Sufficient to capture dust without creating turbulence that spreads the powder. |
| Static Management | Ionizing bar or anti-static gun | Halogenated nitro-aromatics are prone to static buildup. Static discharge can scatter toxic dust onto the user. |
| Surface Protection | Disposable absorbent liners (plastic backed) | Phenolic compounds stain and absorb into porous surfaces. Liners allow for "wrap-and-toss" decontamination. |
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the state of matter (Solid vs. Solution). Permeation rates for nitrophenols through standard latex are dangerously fast (often <10 minutes).
Scenario A: Handling Solid (Weighing/Transfer)
Risk: Dust inhalation and particulate eye contact.
-
Respiratory: N95 (minimum) or P100 respirator if not working inside a certified hood. Preferred: Work in hood; no respirator needed unless spill occurs.
-
Hands: Double-gloving strategy.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-5 mil) or Polychloroprene.
-
Why? Visual indicator of breach. If the outer glove stains yellow, change immediately.
-
-
Eyes: Indirect Vent Chemical Goggles .
-
Critical: Safety glasses allow dust to bypass the lens via air currents. Goggles seal the orbital area.
-
Scenario B: Handling Solutions (Synthesis/Extraction)
Risk: Splash and rapid dermal absorption.
-
Hands: Laminate Film (e.g., Silver Shield) under Nitrile.
-
Why? Halogenated solvents (DCM) often used with this chemistry permeate nitrile in seconds, carrying the toxic phenol with them. Laminate offers >4-hour protection.
-
-
Eyes: Chemical Goggles + Face Shield .
-
Body: Tyvek® Lab Coat or Apron (impervious) over standard cotton. Cotton absorbs phenols and holds them against the skin, increasing burn severity.
PPE Decision Logic Diagram
Figure 1: PPE Selection Logic based on physical state and solvent risk.
Operational Workflow: Weighing & Solubilization
This protocol uses a "Zero-Contact" methodology to prevent contamination of the balance and the researcher.
Step 1: Preparation
-
Place a disposable balance draft shield (or plastic liner) inside the fume hood.
-
Pre-weigh your solvent in the reaction vessel (tared) to avoid transferring solid powder back and forth.
-
Don PPE: Put on inner nitrile gloves, then Tyvek sleeves/coat, then outer gloves.
Step 2: The Weighing (Static Control)
-
Open the vial of 3-Bromo-6-fluoro-2-nitrophenol.
-
Observation: If the solid is caked, do not scrape vigorously. This generates aerosol. Gently tap the side.
-
Use a disposable anti-static spatula.
-
Weigh directly into a tared weighing boat or funnel.
-
Immediately recap the stock vial.
Step 3: Transfer & Solubilization
-
Transfer the solid into the reaction vessel containing the solvent.
-
Caution: Nitrophenols are acidic. If dissolving in a basic solution, expect a mild exotherm and a color change (usually to deep yellow/orange).
-
Rinse the weighing boat/funnel with a small amount of solvent into the reaction vessel to ensure quantitative transfer and decontamination.
Step 4: Waste Segregation
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" (double-bagged).
-
Liquid Waste: Halogenated Organic Waste stream. Do not mix with oxidizers (e.g., Nitric Acid waste) as nitrophenols can form picric acid analogs or unstable intermediates.
Workflow Diagram
Figure 2: Linear workflow for safe handling from weighing to disposal.
Emergency Response
Exposure Response[2][3]
-
Skin Contact:
-
Immediacy is key. Nitrophenols anesthetize the skin; you may not feel the burn.
-
Flush with copious water for 15 minutes.
-
Note: Unlike pure phenol, PEG 300 is not strictly required for nitrophenols, but if available, it can be used after the initial water flush. Do not use ethanol (enhances absorption).
-
-
Eye Contact:
-
Flush for 15 minutes using an eyewash station. Hold eyelids open.
-
Seek immediate medical attention (Ophthalmologist). Mention "Corrosive Alkyl-Nitrophenol."[2]
-
Spill Cleanup (Solid)
-
Do not sweep. Sweeping creates dust.
-
Cover the spill with wet paper towels (water or dilute bicarb) to dampen the powder.
-
Scoop up the damp material and place it in a hazardous waste jar.
-
Wipe the area with a dilute alkaline solution (sodium bicarbonate) until no yellow stain remains.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Nitrophenol Derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
